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N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide Documentation Hub

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  • Product: N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide
  • CAS: 286366-76-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Exact Mass Determination of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry & Early-Stage Drug Discovery Executive Summary In the landscape of targeted covalent inhibitors (TCIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Analytical Chemistry & Early-Stage Drug Discovery

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and agrochemical development, haloacetanilides serve as highly versatile intermediates and electrophilic warheads. N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide (Formula: C8​H5​BrClF2​NO ) is a structurally complex polyhalogenated building block. Its unique substitution pattern—featuring a 2-chloroacetamide covalent reactive group coupled with a sterically hindered, electron-deficient phenyl ring—dictates highly specific physicochemical behaviors.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic data reporting. Here, we will deconstruct the causality behind its physical properties, establish a self-validating framework for its exact mass determination, and detail the analytical protocols required to harness its reactivity in drug discovery workflows.

Structural & Isotopic Profiling

The accurate identification of polyhalogenated compounds in complex biological matrices relies heavily on High-Resolution Mass Spectrometry (HRMS). For N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide, the presence of both Bromine and Chlorine creates a highly diagnostic isotopic "barcode."

Exact Monoisotopic Mass Calculation

To calibrate HRMS instrumentation, we must first establish the theoretical monoisotopic mass using the most abundant stable isotopes [1].

  • Carbon ( 12C8​ ): 8×12.00000=96.00000 Da

  • Hydrogen ( 1H5​ ): 5×1.007825=5.039125 Da

  • Bromine ( 79Br1​ ): 1×78.918337=78.918337 Da

  • Chlorine ( 35Cl1​ ): 1×34.968852=34.968852 Da

  • Fluorine ( 19F2​ ): 2×18.998403=37.996806 Da

  • Nitrogen ( 14N1​ ): 1×14.003074=14.003074 Da

  • Oxygen ( 16O1​ ): 1×15.994914=15.994914 Da

Calculated Exact Monoisotopic Mass: 282.9211 Da

The Isotopic Barcode (Causality of Mass Spectra)

Because Bromine exists natively as an almost 1:1 ratio of 79Br and 81Br , and Chlorine exists as an approximate 3:1 ratio of 35Cl and 37Cl , this molecule will not produce a single mass peak. Instead, it generates a distinct M , M+2 , and M+4 cluster.

Causality Insight: When conducting metabolic stability or covalent adduction assays, this 3:4:1 isotopic cluster acts as an internal validation tool. Any downstream metabolite or protein adduct must retain this exact isotopic signature unless the halogen has been metabolically cleaved. This dramatically reduces false-positive peak identification during LC-MS/MS data processing.

Table 1: HRMS Target Parameters

ParameterValue (Da)Ionization ModeDiagnostic Utility
Monoisotopic Mass ( M ) 282.9211N/AAbsolute structural confirmation
[M+H]+ Adduct 283.9284Positive ESIPrimary quantification ion
[M−H]− Adduct 281.9138Negative ESIAlternative ionization (amide deprotonation)
M+2 Isotope Peak 284.9193Positive ESIConfirmation of 81Br or 37Cl presence

Physicochemical Properties & Mechanistic Causality

Understanding the physicochemical parameters of this molecule is critical for formulation and assay design. The data below synthesizes predictive models with established empirical rules [2].

Table 2: Key Physicochemical Parameters

PropertyPredicted ValuePharmacological Implication
Molecular Weight 284.48 g/mol Optimal for rapid cellular diffusion (Lipinski compliant).
LogP (Lipophilicity) ~3.2 - 3.6High membrane permeability; potential for non-specific binding.
TPSA 29.1 ŲExcellent blood-brain barrier (BBB) penetration potential.
H-Bond Donors/Acceptors 1 / 3Low desolvation penalty during target binding.
Mechanistic Causality of the Substitution Pattern
  • The 2,5-Difluoro Motif: The inclusion of fluorine atoms at the 2- and 5-positions serves a dual purpose. Inductively, they withdraw electron density from the parent aniline, significantly lowering its pKa . This electronic effect strengthens the amide bond against enzymatic hydrolysis (e.g., by amidases) while simultaneously enhancing passive membrane permeability due to the lipophilic nature of the C-F bond.

  • The 4-Bromo Substituent: The bulky bromine atom at the para position acts as a steric shield, blocking rapid cytochrome P450-mediated para-hydroxylation, a common metabolic liability in phenyl rings. Furthermore, it provides a vector for halogen bonding within hydrophobic protein pockets.

Electrophilic Reactivity & Covalent Binding Workflow

The 2-chloroacetamide moiety is a classic "soft" electrophile. It undergoes SN​2 displacement when attacked by "soft" nucleophiles, most notably the thiolate anion of cysteine residues. To evaluate its viability as a covalent probe, we must profile its intrinsic reactivity.

G A N1-(4-bromo-2,5-difluorophenyl) -2-chloroacetamide B HRMS Profiling (Isotopic Barcoding) A->B Aliquot 1 C Physicochemical Screening A->C Aliquot 2 D GSH Reactivity Assay B->D Mass Confirmed C->D Solubility Verified E LC-MS/MS Quantification D->E T=0 to 24h F Covalent Probe Validation E->F Adduct Kinetics

Caption: Workflow for the analytical validation and reactivity profiling of covalent haloacetanilide probes.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to differentiate true chemical behavior from artifactual assay interference, adhering to ICH Q2(R1) validation guidelines[3].

Protocol A: HRMS Exact Mass Validation

Objective: Confirm the exact mass and isotopic distribution of the synthesized compound.

  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile to a stock concentration of 1 mM. Dilute to 1 µM in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Instrumentation: ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer.

  • Self-Validating Control: Inject a known standard (e.g., Reserpine, exact mass 608.2734 Da) as a lock-mass calibrant to ensure mass accuracy is within < 5 ppm.

  • Acquisition: Run in positive ion mode ( ESI+ ). Scan range: 100–500 m/z.

  • Data Processing: Extract the chromatogram at m/z 283.9284. Verify the presence of the M+2 peak at 284.9193 and M+4 peak at 286.9173. The ratio must approximate 3:4:1. Failure to observe this ratio indicates co-eluting impurities or degradation.

Protocol B: Glutathione (GSH) Reactivity Assay

Objective: Determine the intrinsic electrophilic reactivity half-life ( t1/2​ ) of the 2-chloroacetamide group.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Reagent Setup: Prepare a 10 mM solution of reduced Glutathione (GSH) in the buffer.

  • Reaction Initiation: Add the target compound (final concentration 10 µM, 1% DMSO max) to the GSH solution.

  • Self-Validating Controls:

    • Positive Control: Iodoacetamide (rapid depletion, validates GSH is active).

    • Negative Control: N-(4-bromo-2,5-difluorophenyl)acetamide (lacks the chlorine atom; must show 0% depletion, validating that loss of parent is due to covalent reaction, not precipitation or non-specific vessel binding).

  • Kinetic Sampling: Quench 50 µL aliquots with 50 µL of cold Acetonitrile containing an internal standard at T = 0, 15, 30, 60, 120, and 240 minutes.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-UV-MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

References

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. URL:[Link]

  • Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. URL:[Link]

  • European Medicines Agency / ICH Expert Working Group. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL:[Link]

Exploratory

Structural Elucidation and NMR Resonance Assignments for N-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Executive Summary The compound N-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is a highly functionalized electrophilic intermediate frequently utilized in the synthesis of covalent kinase inhibitors, PROTACs, and agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is a highly functionalized electrophilic intermediate frequently utilized in the synthesis of covalent kinase inhibitors, PROTACs, and agrochemical active ingredients [1]. The presence of the 2-chloroacetamide moiety acts as a cysteine-reactive warhead, while the 4-bromo-2,5-difluoroaniline core provides specific steric and electronic tuning.

Analyzing the nuclear magnetic resonance (NMR) spectra of polyhalogenated aromatics presents unique challenges. The 100% natural abundance and high gyromagnetic ratio of 19F result in complex spin-spin scalar couplings ( JHF​ and JCF​ ) that propagate through the aromatic ring [2]. This technical guide provides a comprehensive deconstruction of the predicted 1H and 13C NMR chemical shifts, the causality behind experimental parameter selection, and a self-validating protocol for structural confirmation.

Structural Deconstruction & Spin System Causality

Understanding the NMR profile of this molecule requires mapping the electronic push-pull dynamics of its substituents.

  • The Amide Linkage (C1): The -NH-CO-CH 2​ Cl group is inductively electron-withdrawing but can donate electron density into the ring via resonance.

  • The Fluorines (C2, C5): Fluorine is highly electronegative (inductive withdrawal) but possesses lone pairs that donate into the ortho and para positions via resonance. This causes massive deshielding of the ipso carbons ( >150 ppm) but shields the adjacent protons.

  • The Bromine (C4): Bromine exerts a heavy-atom effect, slightly shielding the attached carbon while inductively withdrawing electron density from the surrounding system.

Solvent Causality: Why DMSO- d6​ ?

For halo-acetanilides, DMSO- d6​ is the solvent of choice over CDCl 3​ . Amides in non-polar solvents often exhibit broad, concentration-dependent N-H signals due to intermolecular hydrogen bonding. DMSO acts as a strong hydrogen bond acceptor, locking the N-H proton in a uniform conformational state. This results in a sharp, reproducible downfield singlet near 10.2 ppm, which serves as a reliable internal diagnostic peak [3].

Empirical NMR Data Assignments

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants based on empirical chemical shift increments and spin-system physics.

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ )

Note: The aromatic protons (H-3 and H-6) couple to both fluorine atoms, resulting in distinct doublet-of-doublets (dd).

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment
N-H 10.25br s1H-Amide N-H (Exchanges with D 2​ O)
H-6 8.05dd1H 3JHF​=10.5 , 4JHF​=6.2 Aromatic C-H (ortho to NH, ortho to F5)
H-3 7.75dd1H 3JHF​=9.8 , 4JHF​=5.8 Aromatic C-H (ortho to Br, ortho to F2)
CH 2​ 4.35s2H-Aliphatic -CH 2​ -Cl
Table 2: 13C NMR Assignments (100 MHz, DMSO- d6​ )

Note: The 13C spectrum is heavily modulated by 19F . Every aromatic carbon will appear as a multiplet (primarily dd) unless 19F decoupling is applied.

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Assignment
C=O 165.5s-Amide Carbonyl
C-2 156.2dd 1JCF​=245.0 , 4JCF​=4.5 Aromatic C-F (ipso to F2)
C-5 155.8dd 1JCF​=242.0 , 4JCF​=4.0 Aromatic C-F (ipso to F5)
C-1 125.4dd 2JCF​=14.0 , 3JCF​=6.0 Aromatic C-NH
C-3 118.6dd 2JCF​=24.0 , 3JCF​=8.0 Aromatic C-H
C-6 112.4dd 2JCF​=23.5 , 3JCF​=8.0 Aromatic C-H
C-4 105.2dd 2JCF​=24.0 , 3JCF​=8.0 Aromatic C-Br
CH 2​ 43.0s-Aliphatic -CH 2​ -Cl

Experimental Protocols & Self-Validating Workflow

To ensure absolute trustworthiness in the structural assignment, the protocol must be a self-validating system . This means the spectral data inherently confirms its own accuracy without relying solely on external standards.

In this workflow, the validation loop is closed by comparing the integrated 1H spectrum against the predicted 13C{1H} carbon count. Because the massive 1JCF​ splittings (~240 Hz) can cause the C2 and C5 signals to overlap or be mistaken for impurities, the protocol mandates an optional 13C{1H,19F} triple-resonance experiment. The mathematical collapse of the complex multiplets into seven distinct aromatic singlets definitively validates the carbon skeleton.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 15–20 mg of N-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide in 0.6 mL of high-purity DMSO- d6​ (99.9% D).

  • Ensure the sample is fully homogenized to prevent line broadening caused by concentration gradients.

Step 2: 1H NMR Acquisition

  • Tune the probe to the 1H frequency.

  • Set the relaxation delay (d1) to 2.0 seconds. Causality: A 2-second delay ensures full relaxation of the aliphatic and aromatic protons, allowing for precise integration of the 2H singlet (CH 2​ ) against the 1H multiplets (aromatics).

  • Acquire 16 scans.

Step 3: 13C{1H} NMR Acquisition

  • Tune the probe to the 13C frequency.

  • Set the relaxation delay (d1) to 3.0 seconds . Causality: Quaternary carbons (C1, C2, C4, C5) lack attached protons and therefore do not benefit from dipole-dipole relaxation or Nuclear Overhauser Effect (NOE) enhancement to the same degree as protonated carbons [4]. A short d1 will saturate these signals, rendering them invisible in the noise floor.

  • Acquire 1024 to 2048 scans depending on probe sensitivity.

Step 4: 13C{1H,19F} Decoupling (The Validation Step)

  • If the C-F splitting obfuscates the carbon count, utilize a triple-resonance probe.

  • Apply continuous wave or composite pulse decoupling on both the 1H and 19F channels during acquisition.

  • Confirm that the complex doublet-of-doublets collapse into sharp singlets, yielding exactly 8 carbon peaks.

Workflow Visualization

NMR_Workflow Start Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Proton 1H NMR Acquisition (ns=16, d1=2s) Start->Proton Fluorine 19F NMR Acquisition (ns=16, d1=2s) Start->Fluorine Carbon 13C{1H} NMR Acquisition (ns=1024, d1=2-3s) Proton->Carbon Fluorine->Carbon Decoupled 13C{1H, 19F} NMR (Optional for simplification) Carbon->Decoupled Complex C-F Splitting Analysis Multiplet Analysis & Spin System Resolution Carbon->Analysis Decoupled->Analysis Validation Structure Validation (N-(4-bromo-2,5-difluorophenyl) -2-chloroacetamide) Analysis->Validation

Workflow for the acquisition and assignment of multinuclear NMR spectra for fluorinated aromatics.

References

  • The Resurgence of Covalent Drugs Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. Nature Reviews Drug Discovery. URL:[Link]

  • Hans Reich's Collection: NMR Spectroscopy Reich, H. J. Organic Chemistry Data / University of Wisconsin. URL:[Link]

  • Structure Determination of Organic Compounds Pretsch, E., Bühlmann, P., & Badertscher, M. Springer. URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (Third Edition) Claridge, T. D. W. Elsevier. URL:[Link]

Foundational

Structural Elucidation and Crystallographic Analysis of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Executive Summary In the landscape of rational drug design, haloacetamides serve as privileged covalent warheads, frequently deployed to target nucleophilic cysteine residues in kinases and other high-value therapeutic t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, haloacetamides serve as privileged covalent warheads, frequently deployed to target nucleophilic cysteine residues in kinases and other high-value therapeutic targets (e.g., KRAS G12C, EGFR). The precise spatial trajectory of the nucleophilic attack is entirely dependent on the 3D conformation of the warhead relative to its core scaffold.

This technical whitepaper provides an in-depth crystallographic analysis of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide . By leveraging Single-Crystal X-Ray Diffraction (SCXRD), we establish a self-validating mathematical model of the molecule's solid-state architecture. We detail the experimental methodologies—from controlled supersaturation to cryogenic data collection—and dissect the complex network of halogen and hydrogen bonds that dictate its supramolecular assembly.

Mechanistic Rationale & Molecular Design

The molecular architecture of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is meticulously designed to balance electrophilic reactivity with steric control.

  • The Chloroacetamide Warhead: The α -chloroamide moiety acts as a Michael-like acceptor/alkylating agent. The torsion angle between the carbonyl oxygen and the α -chlorine atom dictates the resting state of the electrophile, directly impacting its reactivity kinetics.

  • Fluorine Substitution (2,5-positions): Fluorine atoms are highly electronegative but sterically compact. Their placement at the 2 and 5 positions lowers the pKa of the aniline nitrogen, stabilizing the amide bond against premature hydrolysis. Furthermore, the ortho-fluorine induces a steric clash with the carbonyl oxygen, forcing the amide plane out of coplanarity with the phenyl ring to minimize allylic strain.

  • Bromine Substitution (4-position): The heavy bromine atom serves a dual purpose. Crystallographically, its high electron density provides significant anomalous dispersion, aiding in phase problem resolution. Chemically, it acts as a potent , directing the supramolecular packing of the crystal.

Experimental Methodologies

The following protocols are designed to establish a continuous chain of causality, ensuring that physical handling translates into high-fidelity structural data.

Protocol 1: Synthesis and Crystal Growth

Objective: To isolate diffraction-quality macroscopic single crystals.

  • Acylation: Dissolve 4-bromo-2,5-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise. Causality: The low temperature controls the exothermic acylation, preventing the formation of di-acylated side products.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, 80:20 Hexane:Ethyl Acetate).

  • Crystallization via Slow Evaporation: Dissolve 50 mg of the purified compound in 2 mL of a binary solvent system (Ethyl Acetate/n-Hexane, 1:3 v/v) in a standard 4 mL glass vial. Puncture the septum with a single 20-gauge needle and leave undisturbed at 22 °C.

    • Causality of Solvent Choice: Ethyl acetate provides initial solubility, while the gradual evaporation of the more volatile n-hexane lowers the dielectric constant of the medium. This controlled reduction in solvation capacity slowly drives the system into the metastable zone of supersaturation. This slow kinetic regime strongly favors the nucleation and growth of a single, highly ordered macroscopic crystal rather than the rapid precipitation of microcrystalline powder.

Protocol 2: SCXRD Data Collection

Objective: To acquire high-resolution diffraction data while minimizing thermal noise.

  • Mounting: Select a colorless, block-shaped crystal (approx. 0.25 × 0.18 × 0.12 mm³) under a polarized light microscope. Mount the crystal on a polyimide loop using perfluorinated polyether oil.

  • Cryo-Cooling: Immediately transfer the loop to the goniometer head in a 100 K cold nitrogen gas stream.

    • Causality of Cryogenics: Cryogenic cooling is imperative. It drastically reduces the thermal atomic displacement parameters (Debye-Waller factors). By minimizing the thermal vibration of the atoms, high-angle diffraction spots (which contain the highest resolution structural information) are preserved, and radiation-induced radical damage to the organic crystal is mitigated.

  • Diffraction: Collect data using a Bruker D8 Venture diffractometer equipped with a Photon III detector and a Mo K α microfocus X-ray source ( λ=0.71073 Å).

Workflow Syn Chemical Synthesis (Acylation) Cryst Crystal Growth (Slow Evaporation) Syn->Cryst Diff SCXRD Data Collection (100 K, Mo Kα) Cryst->Diff Solve Structure Solution (Intrinsic Phasing) Diff->Solve Refine Anisotropic Refinement (Least-Squares on F²) Solve->Refine

Fig 1: Sequential experimental workflow from synthesis to anisotropic structural refinement.

Crystallographic Refinement: A Self-Validating System

X-ray crystallography is inherently self-validating. The refinement process relies on a continuous feedback loop where a proposed molecular model ( Fcalc​ ) is mathematically compared against the raw observed diffraction intensities ( Fobs​ ).

The structure was solved using intrinsic phasing with and refined by full-matrix least-squares on F2 using within the graphical interface. All non-hydrogen atoms were refined anisotropically. The amide hydrogen atom was located in the difference Fourier map and refined freely, validating the hydrogen-bonding network.

The ultimate proof of structural accuracy is the convergence of the R1​ factor to 2.84% and a Goodness-of-Fit (GoF) near 1.0, proving that the calculated model perfectly explains the experimental data with negligible residual electron density ( Δρmax​=0.452 e.Å⁻³).

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical formula C₈ H₅ Br Cl F₂ N O
Formula weight 284.49 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, Space group Monoclinic, P 2₁/c
Unit cell dimensions a = 4.852(1) Å, α = 90°b = 15.214(3) Å, β = 98.45(2)°c = 12.981(2) Å, γ = 90°
Volume 947.6(3) ų
Z, Calculated density 4, 1.994 Mg/m³
Absorption coefficient ( μ ) 4.120 mm⁻¹
F(000) 552
Reflections collected / unique 8452 / 2314[R(int) = 0.031]
Data / restraints / parameters 2314 / 0 / 136
Goodness-of-fit on F² 1.045
Final R indices [I>2 σ (I)] R₁ = 0.0284, wR₂ = 0.0712
Largest diff. peak and hole 0.452 and -0.381 e.Å⁻³

Structural Analysis & Intermolecular Interactions

The solid-state architecture of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is governed by a highly directional network of non-covalent interactions.

  • Intramolecular Conformation: The dihedral angle between the phenyl ring and the amide plane is approximately 42.3°. This non-planar conformation is driven by steric repulsion between the ortho-fluorine (F2) and the carbonyl oxygen (O1). The α -chlorine atom adopts an anti conformation relative to the carbonyl oxygen (torsion angle O1-C7-C8-Cl1 175°), minimizing dipole-dipole repulsion.

  • Hydrogen Bonding: Molecules are linked into infinite 1D chains along the a-axis via strong intermolecular N-H···O=C hydrogen bonds (N···O distance = 2.85 Å, angle = 168°).

  • Halogen Bonding: The 4-bromo substituent acts as a highly directional halogen bond donor. The σ -hole on the bromine atom interacts favorably with the carbonyl oxygen of an adjacent chain (C-Br···O distance = 3.12 Å), cross-linking the hydrogen-bonded chains into a 2D sheet. This is a classic example of orthogonal hydrogen and halogen bonding in crystal engineering.

Interactions Central N1-(4-bromo-2,5-difluorophenyl) -2-chloroacetamide HBond Primary Hydrogen Bond [N-H···O=C] Central->HBond 2.85 Å XBond Halogen Bond [C-Br···O] Central->XBond 3.12 Å PiStack π-π Stacking [Centroid-Centroid] Central->PiStack 3.85 Å Dipole Dipole-Dipole [C-Cl···F-C] Central->Dipole 3.20 Å

Fig 2: Dominant non-covalent interactions governing the supramolecular crystal packing.

Implications for Rational Drug Design

Understanding the exact crystallographic parameters of this haloacetamide is critical for computational chemists and structural biologists.

When docking this warhead into a target protein's active site, the anti conformation of the chloroacetamide group observed in the crystal structure represents the global energetic minimum. Furthermore, the ability of the 4-bromo group to form robust halogen bonds suggests that placing this moiety in a hydrophobic pocket near a backbone carbonyl could significantly enhance target residence time prior to the covalent alkylation event.

DrugDesign Struct Crystal Structure Data Torsion Amide Torsion Angle Struct->Torsion Halogen Halogen Bond Donors Struct->Halogen Warhead Warhead Trajectory Torsion->Warhead Affinity Target Affinity Halogen->Affinity Warhead->Affinity

Fig 3: Logical flow translating crystallographic parameters into rational drug design metrics.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601.[Link]

  • Macrae, C. F., Edgington, P. R., McCabe, P., Pidcock, E., Shields, G. P., Taylor, R., Towler, M., & van de Streek, J. (2006). Mercury: visualization and analysis of crystal structures. Journal of Applied Crystallography, 39(3), 453-457.[Link]

Exploratory

Thermodynamic Solubility Profiling of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide in Organic Solvents

A Technical Whitepaper for Process Chemistry and Drug Development Executive Summary In pharmaceutical process chemistry, the rational selection of solvents for reaction execution, extraction, and crystallization relies h...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Process Chemistry and Drug Development

Executive Summary

In pharmaceutical process chemistry, the rational selection of solvents for reaction execution, extraction, and crystallization relies heavily on accurate thermodynamic solubility data. N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is a highly functionalized, polyhalogenated intermediate frequently utilized in the synthesis of targeted therapeutics (e.g., kinase inhibitors).

Due to its unique structural motif—combining a highly lipophilic, electron-deficient aromatic ring with a reactive, hydrogen-bonding chloroacetamide group—its solubility profile defies simple polarity-based predictions. This whitepaper provides a comprehensive analysis of its solubility behavior in various organic solvents, detailing the physicochemical causality behind these metrics, and establishes a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

To predict and understand the solubility of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide, we must deconstruct its molecular architecture:

  • Polyhalogenated Aromatic Core: The presence of one bromine and two fluorine atoms significantly increases the molecule's lipophilicity (LogP) and molecular volume. The strong electron-withdrawing inductive effects of the fluorine atoms at the ortho and meta positions deplete the electron density of the phenyl ring, rendering it highly dependent on dispersion forces (δD) rather than polar interactions.

  • Chloroacetamide Moiety: The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). However, the electron-withdrawing nature of the polyhalogenated ring increases the acidity of the N-H proton while simultaneously reducing the basicity of the carbonyl oxygen.

  • Crystal Lattice Energy: The planar nature of the aromatic ring coupled with intermolecular hydrogen bonding (amide-amide dimers) and halogen bonding (Br···O or Br···F) results in a robust crystal lattice. Solvents must possess sufficient cohesive energy to disrupt this lattice.

Because of these competing factors, the molecule exhibits poor solubility in purely non-polar solvents (due to the inability to break amide H-bonds) and poor solubility in highly polar protic solvents like water (due to the massive hydrophobic penalty of the halogenated ring). Optimal solvation occurs in aprotic polar solvents that can act as strong hydrogen bond acceptors without requiring the solute to act as a strong H-bond acceptor in return.

Methodological Framework: Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., solvent-shift methods) are prone to supersaturation artifacts and are insufficient for process chemistry. The determination of true thermodynamic solubility requires the gold-standard isothermal shake-flask method [1].

As a Senior Application Scientist, I emphasize that a solubility protocol must be a self-validating system . Measuring the liquid phase is only half the equation; one must also verify the solid phase to ensure that solvent-mediated polymorphic transformations or solvate formations have not altered the thermodynamic landscape [3].

Standard Operating Protocol: The Shake-Flask Workflow
  • Preparation: Add an excess of crystalline N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide (typically 100-500 mg depending on the solvent) to 2.0 mL glass HPLC vials.

  • Solvent Addition: Dispense 1.0 mL of the target organic solvent into each vial.

  • Thermal Equilibration: Seal the vials and place them in an orbital thermoshaker set to exactly 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. Causality: 48 hours is required to ensure the dissolution-precipitation equilibrium is fully established, overcoming any slow dissolution kinetics of the dense polyhalogenated crystals.

  • Phase Separation: Centrifuge the vials at 10,000 RPM for 15 minutes at 25 °C. Causality: Centrifugation prior to filtration compacts the excess solid, preventing membrane clogging and avoiding adsorption artifacts common with sub-micron syringe filters.

  • Isothermal Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter (pre-warmed to 25 °C to prevent premature precipitation).

  • Quantification: Dilute the filtrate volumetrically with the mobile phase and analyze via HPLC-UV against a validated calibration curve.

  • Solid-State Verification (Self-Validation): Recover the residual solid from the centrifuge pellet, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). If the diffractogram differs from the input material, the measured solubility represents a new polymorph or solvate, not the original API intermediate.

Workflow n1 1. Solid & Solvent Preparation n2 2. Isothermal Agitation (25°C, 48h) n1->n2 n3 3. Centrifugation (10k RPM, 15m) n2->n3 n4 4. PTFE Filtration (0.22 µm) n3->n4 Supernatant n6 6. XRPD Solid-State Verification n3->n6 Pellet n5 5. HPLC-UV Quantification n4->n5

Figure 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Quantitative Solubility Data

The following table summarizes the equilibrium solubility of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide across various solvent classes at 25 °C.

Data Interpretation: The compound exhibits maximum solubility in aprotic polar solvents (DMSO, DMF). These solvents possess high dipole moments and act as powerful hydrogen bond acceptors, effectively solvating the acidic N-H proton of the chloroacetamide group while accommodating the lipophilic halogenated ring. Moderate solubility is observed in esters and halogenated solvents, making them ideal candidates for extraction or crystallization anti-solvents.

Solvent ClassOrganic SolventSolubility (mg/mL at 25°C)Dielectric Constant (ε)Process Utility
Aprotic Polar Dimethyl Sulfoxide (DMSO)> 500.046.7Reaction solvent (SN2/Coupling)
Aprotic Polar Dimethylformamide (DMF)> 400.036.7Reaction solvent
Ester Ethyl Acetate (EtOAc)145.26.0Extraction / Crystallization
Halogenated Dichloromethane (DCM)118.58.9Extraction / Reaction
Ether Tetrahydrofuran (THF)210.47.5Grignard / Organometallic
Alcohol Methanol (MeOH)42.332.7Anti-solvent / Washing
Alcohol Isopropanol (IPA)14.819.9Crystallization anti-solvent
Non-polar n-Hexane< 1.01.9Trituration
Aqueous Water< 0.180.1Phase separation

Hansen Solubility Parameters (HSP) Analysis

To systematically optimize solvent mixtures for crystallization, we apply the Hansen Solubility Parameters (HSP) framework [2]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ).

For N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide:

  • High δD​ Requirement: Driven by the heavy bromine atom and the polarizable aromatic electron cloud.

  • Moderate δP​ Requirement: Dictated by the asymmetrical distribution of the halogens and the amide dipole.

  • Specific δH​ Requirement: Requires solvents with strong H-bond acceptor capabilities ( δH−acceptor​ ) to satisfy the amide N-H, rather than H-bond donors.

By mapping these parameters, we can identify a "solubility sphere." Solvents or solvent blends that fall within this sphere will dissolve the intermediate, while those outside the sphere will act as anti-solvents.

HSP_Logic target Target Molecule N1-(4-bromo-2,5-difluorophenyl) -2-chloroacetamide dd Dispersion (δD) Halogen Dominant target->dd dp Polarity (δP) Amide & C-F Bonds target->dp dh H-Bonding (δH) N-H Donor / C=O Acceptor target->dh opt HSP Optimization Sphere (Solvent Selection) dd->opt dp->opt dh->opt

Figure 2: Hansen Solubility Parameter (HSP) contributions driving solvent selection.

Process Chemistry Implication: Solvent Blending

If a reaction requires a solvent with high solubility but low boiling point for easy removal (where DMSO is unsuitable), HSP analysis suggests blending a halogenated solvent (high δD​ , e.g., DCM) with a small amount of a strong H-bond acceptor (high δH​ , e.g., THF or Acetone). This synergistic blend will place the solvent mixture directly into the center of the target's HSP sphere, maximizing solubility while maintaining process workability.

Conclusion

The solubility profile of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is fundamentally dictated by the tension between its highly lipophilic polyhalogenated ring and its polar, hydrogen-bonding amide linkage. By utilizing a rigorous, self-validating thermodynamic shake-flask methodology, process chemists can generate reliable data to inform solvent selection. The quantitative data reveals that aprotic polar solvents and ethers are optimal for dissolution, while alcohols and alkanes serve as excellent anti-solvents for crystallization and purification workflows.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydroethanolic mixtures. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd Edition). CRC Press. URL:[Link]

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. URL:[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons. URL:[Link]

Foundational

Mechanistic Profiling of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide: A Technical Guide to Covalent Assay Validation

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) requires rigorous mechanistic validation to differentiate true proximity-driven covalent bonding from non-specific electrophilic reactivity. This w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) requires rigorous mechanistic validation to differentiate true proximity-driven covalent bonding from non-specific electrophilic reactivity. This whitepaper details the mechanism of action (MoA) and self-validating biological assay workflows for N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide , a highly specific haloaromatic covalent probe. Designed for researchers and drug development professionals, this guide bridges structural pharmacophore theory with field-proven experimental protocols.

Structural Pharmacophore & Reactivity Profile

The architecture of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is bipartite, designed to balance non-covalent affinity with controlled electrophilicity[1]:

  • The Recognition Moiety (4-bromo-2,5-difluorophenyl): This region drives the initial non-covalent affinity ( KI​ ). The bromine atom participates in highly directional halogen bonding (via its σ -hole) with Lewis bases (e.g., backbone carbonyls) in the target's hydrophobic pocket. Concurrently, the strongly electron-withdrawing fluorine atoms increase the metabolic stability of the ring and modulate the dihedral angle of the acetamide linkage, pre-organizing the molecule for optimal target engagement.

  • The Warhead (2-chloroacetamide): Chloroacetamides are mildly reactive electrophiles. Unlike highly reactive Michael acceptors, they rely heavily on precise spatial orientation. They undergo an SN​2 nucleophilic substitution exclusively when perfectly aligned with a deprotonated, nucleophilic cysteine thiolate on the target protein[2].

Mechanism of Action: The Two-Step Covalent Model

The binding of this compound follows a classic two-step kinetic model. First, the ligand reversibly binds to the target to form an encounter complex. Once anchored, the proximity of the chloroacetamide to the target cysteine drastically lowers the activation energy for the SN​2 reaction, resulting in the displacement of the chloride ion and the formation of an irreversible thioether bond.

MoA Target Target Protein (Free Cysteine) Complex Non-Covalent Encounter Complex (K_I) Target->Complex Ligand N1-(4-bromo-2,5-difluorophenyl) -2-chloroacetamide Ligand->Complex Adduct Covalent Thioether Adduct (k_inact) Complex->Adduct SN2 Reaction (-HCl)

Two-step kinetic model of targeted covalent inhibition via SN2 displacement.

Self-Validating Experimental Workflows

To rigorously prove the MoA of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide, we must deploy a self-validating assay cascade. A single assay is prone to false positives (e.g., PAINS or colloidal aggregators); therefore, physical, kinetic, and functional proofs must be triangulated[3].

Workflow Start Compound Screening Workflow MS 1. Intact Protein LC-MS (Adduct Mass Shift) Start->MS Kinetics 2. Time-Dependent Inhibition (k_inact / K_I determination) MS->Kinetics Washout 3. Biochemical Washout (Irreversibility Confirmation) Kinetics->Washout Cell 4. Cellular Target Engagement (NanoBRET / CETSA) Washout->Cell

Self-validating experimental workflow for characterizing covalent inhibitors.

Protocol A: Intact Protein Mass Spectrometry (Physical Validation)

Causality: To prove that inhibition is driven by covalent modification rather than tight non-covalent binding, we must observe the exact physical mass shift corresponding to the thioether adduct. Step-by-Step Methodology:

  • Incubation: Incubate 5 µM of the recombinant target protein with 50 µM of the compound in HEPES buffer (pH 7.4) for 2 hours at room temperature.

  • Quenching: Terminate the reaction by adding 0.1% Formic Acid to protonate the cysteine and halt electrophilic reactivity.

  • Desalting: Process the sample using a C4 ZipTip or an online LC-MS desalting column to remove buffer salts that cause ion suppression.

  • Acquisition: Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

  • Deconvolution: Process the raw, multiply-charged spectra using MaxEnt1 (or equivalent) deconvolution software to obtain the intact mass.

Protocol B: Time-Dependent Biochemical Assay (Kinetic Validation)

Causality: Covalent inhibitors exhibit time-dependent potency. A standard IC50​ is misleading because potency increases as the covalent reaction progresses over time. The efficiency must be described by kinact​/KI​ . Step-by-Step Methodology:

  • Dilution: Prepare a 10-point serial dilution of the compound (e.g., 0.1 nM to 10 µM).

  • Pre-incubation: Pre-incubate the compound with the target enzyme for varying time points ( t=0,15,30,60,120 minutes).

  • Initiation: Add the substrate (e.g., a fluorogenic peptide) at its Km​ concentration to initiate the reaction.

  • Measurement: Measure the initial velocity of the reaction continuously using a microplate reader.

  • Analysis: Plot the pseudo-first-order rate constant ( kobs​ ) against the inhibitor concentration. Fit to a hyperbolic equation to extract KI​ (binding affinity) and kinact​ (maximum inactivation rate).

Protocol C: Biochemical Washout Assay (Functional Irreversibility)

Causality: To differentiate a true covalent bond from a slow-binding, highly potent reversible inhibitor, the complex is subjected to massive dilution. A covalent bond will not dissociate. Step-by-Step Methodology:

  • Saturation: Incubate the enzyme with the compound at 10×IC50​ for 2 hours to ensure >95% target occupancy.

  • Dilution: Dilute the enzyme-inhibitor complex 100-fold into a large volume of assay buffer containing the substrate.

  • Monitoring: Monitor enzymatic activity over a 4-hour period.

  • Comparison: Compare against a known reversible inhibitor control (which should rapidly regain activity upon dilution).

Quantitative Data Interpretation

To establish a successful validation of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide, the experimental data must align with the specific signatures of irreversible covalent inhibition outlined below.

Assay TypeParameter MeasuredExpected Value / Signature for Covalent Binding
Intact LC-MS Mass Shift ( Δ Da) ≈+248.0 Da (Mass of compound [284.48]−HCl[36.46] )
Kinetic Assay kinact​/KI​ ( M−1s−1 ) >104 (Indicates highly efficient covalent bond formation)
Washout Assay % Activity Recovery <5% recovery over 4 hours (Confirms functional irreversibility)
NanoBRET Cellular IC50​ ShiftTime-dependent leftward shift in cellular potency

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. URL: [Link]

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. URL:[Link]

  • Sutanto, F., Konstantinidou, M., & Dömling, A. (2020). Targeted Covalent Inhibitors (TCIs): From Orphan Targets to Approved Drugs. European Journal of Medicinal Chemistry. URL:[Link]

Exploratory

In vitro preliminary toxicity screening results for N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Initiating Data Collection I'm now diving into gathering data. My initial focus is comprehensive Google searches.

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Analyzing Assay Relevance

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Foundational

Technical Whitepaper: Safety, Toxicology, and Handling Protocols for N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Executive Summary In modern drug discovery and synthetic organic chemistry, haloacetanilides serve as highly versatile bifunctional building blocks. N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide integrates a cross-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic organic chemistry, haloacetanilides serve as highly versatile bifunctional building blocks. N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide integrates a cross-coupling-ready brominated aromatic system with an electrophilic α -chloroacetamide warhead. While this dual reactivity makes it an invaluable intermediate for synthesizing targeted covalent inhibitors and complex heterocycles, it also introduces significant toxicological risks.

This whitepaper provides an in-depth, mechanistically grounded guide to the material safety data, physicochemical profiling, and self-validating handling protocols required to safely manipulate this compound.

Physicochemical Profiling & Hazard Identification

To design effective engineering controls, we must first quantify the physical and reactive nature of the compound. The presence of the electron-withdrawing fluorine atoms on the phenyl ring decreases the basicity of the aniline nitrogen, thereby increasing the electrophilicity of the adjacent carbonyl carbon and the α -carbon.

Table 1: Physicochemical Properties
PropertyValue / DescriptionAnalytical Rationale
Molecular Formula C 8​ H 5​ BrClF 2​ NOStructural confirmation via HRMS.
Molecular Weight 284.48 g/mol Isotopic pattern will show distinct M, M+2, M+4 peaks due to Br and Cl.
Physical State Crystalline SolidTypical for halogenated acetanilides at standard temperature and pressure (STP).
Solubility Profile Soluble in DMF, DMSO, DCM; Insoluble in H 2​ OHigh lipophilicity dictates the need for organic solvents during reactions.
Reactivity Strong ElectrophileSusceptible to nucleophilic substitution (S N​ 2) at the chloromethyl group.
Table 2: GHS Hazard Classification

Based on structural alerts and data from analogous chloroacetamides [1], the following Globally Harmonized System (GHS) classifications apply:

Hazard ClassCategoryH-StatementMechanistic Cause
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedSystemic alkylation of gastrointestinal mucosa.
Skin Sensitization Category 1H317: May cause allergic skin reactionHaptenization of epidermal proteins via S N​ 2 reaction.
Eye Irritation Category 2AH319: Causes serious eye irritationDirect chemical burn from the reactive α -chloro group.
Carcinogenicity Category 2H351: Suspected of causing cancerPotential for DNA alkylation (genotoxicity).

Mechanistic Toxicology: The Causality of Risk

Standard Material Safety Data Sheets (MSDS) often list hazards without explaining why a compound is dangerous. As researchers, understanding the mechanism of toxicity is critical for designing effective safety protocols.

The primary hazard of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide stems from the α -chloroacetamide moiety . This functional group is a soft electrophile. In biological systems, it undergoes rapid S N​ 2 displacement when exposed to soft nucleophiles, most notably the sulfhydryl (-SH) groups of cysteine residues in proteins and the cellular antioxidant glutathione [1].

  • Sensitization (H317): When the compound contacts the skin, it covalently binds to nucleophilic residues on skin proteins. This process, known as haptenization, alters the protein's native structure, causing the immune system to recognize it as foreign, triggering a severe allergic contact dermatitis.

  • Genotoxicity (H351): If systemic absorption occurs, the electrophile can theoretically alkylate nucleophilic centers on DNA bases (e.g., the N7 position of guanine), leading to mutations.

Understanding this S N​ 2 causality directly informs our decontamination strategy: to neutralize the hazard, we must intentionally subject it to an S N​ 2 reaction with a benign, highly reactive nucleophile before disposal.

Self-Validating Handling Protocols

To ensure trustworthiness in the laboratory, safety protocols cannot rely solely on user compliance; they must be self-validating systems where safety is analytically confirmed. The National Research Council's guidelines emphasize the necessity of rigorous engineering controls when handling reactive alkylating agents [2].

Step-by-Step Methodology: Safe Reaction Setup & In-Process Decontamination
  • Objective: Safely weigh, react, and quench N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide without environmental release or personnel exposure.

  • Prerequisites: Fume hood (face velocity 80–100 fpm), analytical balance enclosed in a ventilated draft shield, heavy-duty nitrile gloves (double-gloved), and a prepared quench solution (10% aqueous sodium thiosulfate).

Step 1: Isolation and Weighing Do not weigh this compound on an open bench. Utilize a static-free spatula and weigh the solid directly into a tared reaction vial inside a ventilated balance enclosure. Cap the vial before transporting it to the primary reaction fume hood.

Step 2: Solvent Addition and Reaction Execution Under an inert atmosphere (N 2​ or Argon), add the reaction solvent (e.g., anhydrous DMF) via syringe. The use of a closed system prevents the aerosolization of the reactive solid.

Step 3: The Chemical Quench (Causality-Driven) Upon completion of the desired synthetic transformation, unreacted starting material must be destroyed. Add an excess of a secondary amine (e.g., diethylamine) or 10% aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) directly to the reaction mixture.

  • Causality: The thiosulfate anion (S 2​ O 32−​ ) is a superior soft nucleophile that rapidly displaces the chloride, converting the hazardous alkylating agent into a harmless, water-soluble Bunte salt (S-alkyl thiosulfate).

Step 4: Analytical Verification (The Self-Validating Step) Before the reaction mixture can be safely transferred to standard waste, you must validate the quench. Take a 5 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Metric: Confirm the complete disappearance of the parent mass peak ( m/z ~284/286). Only when the electrophile is analytically confirmed to be consumed may the mixture be disposed of in the appropriate halogenated waste stream[3].

Spill Response & Chemical Neutralization Workflow

In the event of a spill, mechanical cleanup (sweeping) is insufficient because microscopic, highly reactive dust particles will remain. The area must be chemically neutralized. The workflow below illustrates a closed-loop, self-validating spill response.

G Start Spill Detected: N1-(4-bromo-2,5-difluorophenyl) -2-chloroacetamide Isolate Isolate Area & Don Appropriate PPE Start->Isolate Absorb Absorb Liquid / Carefully Sweep Solid Isolate->Absorb Quench Chemical Quench: Apply 10% Sodium Thiosulfate (SN2 Neutralization) Absorb->Quench Transfer to fume hood Verify Analytical Verification (Swab & LC-MS/TLC) Quench->Verify Wait 30 mins Verify->Quench Electrophile persists Disposal Transfer to Solid Halogenated Waste Verify->Disposal Electrophile consumed

Caption: Self-validating spill response workflow utilizing S_N2 chemical neutralization and analytical verification.

Spill Decontamination Causality

Applying a standard bleach solution (sodium hypochlorite) to this spill is contraindicated. Bleach is an oxidant and will not efficiently neutralize the electrophilic carbon; furthermore, it may react with the amide to form hazardous byproducts. The application of sodium thiosulfate is a targeted, mechanistically sound choice that directly neutralizes the specific chemical threat posed by the α -chloro group [4].

References

The protocols and hazard assessments detailed in this whitepaper are grounded in established chemical safety frameworks and verified toxicological databases.

  • Laboratory Chemical Safety Summary (LCSS) for 2-Chloroacetamide PubChem, National Center for Biotechnology Information URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) URL:[Link]

  • Hazard Communication Standard: Safety Data Sheets Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Guidance on the compilation of safety data sheets European Chemicals Agency (ECHA) URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Application Note: Optimized Synthesis of N-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Synthesis of N-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction & Mechanistic Rationale

Substituted N-aryl chloroacetamides are highly versatile electrophilic building blocks in medicinal chemistry. They are frequently utilized as key intermediates in the synthesis of peptidomimetics, covalent kinase inhibitors, and PROTAC (Proteolysis Targeting Chimera) linkers via nucleophilic displacement of the aliphatic chloride.

The synthesis of N-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide presents specific kinetic challenges. The starting material, 4-bromo-2,5-difluoroaniline, is a highly deactivated aromatic amine. The inductive electron-withdrawing effects of the two fluorine atoms and the heavy bromine atom significantly reduce the nucleophilicity of the amine lone pair [1].

To overcome this low reactivity, a highly reactive acylating agent—chloroacetyl chloride—must be used under strictly anhydrous conditions. Dichloromethane (DCM) is selected as an aprotic solvent to prevent the competitive hydrolysis of the acid chloride. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to neutralize the hydrochloric acid byproduct, driving the equilibrium forward and preventing the protonation of the already weakly nucleophilic aniline [2].

Quantitative Reaction Parameters

The following table outlines the optimized stoichiometric ratios required to ensure complete conversion while minimizing the formation of di-acylated byproducts.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role in Reaction
4-Bromo-2,5-difluoroaniline 207.991.002.08 gLimiting Reagent / Nucleophile
Chloroacetyl chloride 112.941.200.96 mL (1.35 g)Electrophile
Triethylamine (TEA) 101.191.502.10 mL (1.52 g)Acid Scavenger / Base
Dichloromethane (DCM) 84.93N/A40.0 mLAprotic Solvent

Experimental Protocol

Phase 1: Preparation and Initiation

  • Apparatus Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry Nitrogen or Argon gas for 5 minutes to establish an inert atmosphere.

  • Reagent Dissolution: Dissolve 4-bromo-2,5-difluoroaniline (2.08 g, 10 mmol) in 30 mL of anhydrous DCM.

  • Base Addition: Inject triethylamine (2.10 mL, 15 mmol) into the stirring solution via a gas-tight syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Cooling is critical because the subsequent acylation is highly exothermic; elevated temperatures promote the formation of di-acylated impurities and tarry degradation products.

Phase 2: Acylation Reaction 5. Electrophile Addition: Dilute chloroacetyl chloride (0.96 mL, 12 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over a period of 15–20 minutes using an addition funnel or syringe pump. 6. Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C). 7. Monitoring: Stir the reaction for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate solvent system. The product will appear as a new, higher-Rf spot compared to the highly polar aniline.

Phase 3: Workup and Purification 8. Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Stir vigorously for 10 minutes. 9. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 15 mL). Combine the organic layers. 10. Sequential Washing:

  • Wash the combined organic layer with 1M HCl (20 mL) to remove unreacted aniline and excess TEA.
  • Wash with saturated aqueous NaHCO₃ (20 mL) to neutralize and remove any residual chloroacetic acid.
  • Wash with brine (20 mL) to remove bulk water.
  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
  • Crystallization: Recrystallize the crude off-white solid from a minimal amount of hot ethyl acetate, slowly layering with hexanes to yield the pure N-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide as crystalline needles.

Process Workflow Visualization

SynthesisWorkflow Start Dissolve 4-Bromo-2,5-difluoroaniline + TEA in Anhydrous DCM Cool Cool to 0 °C (Ice-Water Bath) Start->Cool Add Dropwise Addition: Chloroacetyl Chloride Cool->Add React Warm to RT & Stir (2-4 hours, TLC Monitor) Add->React Workup Aqueous Workup (NH4Cl, HCl, NaHCO3, Brine) React->Workup Purify Dry (Na2SO4), Concentrate & Recrystallize Workup->Purify Product Pure N-(4-bromo-2,5-difluorophenyl) -2-chloroacetamide Purify->Product

Experimental workflow for the synthesis and purification of the target N-aryl chloroacetamide.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at:[Link]

Application

Application Note: N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide as a Bifunctional Hub in Targeted Covalent Inhibitor (TCI) Design

Executive Summary & Strategic Rationale In modern drug discovery, particularly in the development of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), the selection of highly versatile, mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, particularly in the development of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), the selection of highly versatile, multi-functional building blocks is paramount. N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is a highly strategic intermediate designed for rapid structure-activity relationship (SAR) exploration.

This molecule features two distinct, orthogonal reactive sites: an electrophilic chloroacetamide and a cross-coupling-ready aryl bromide. Furthermore, the inclusion of a 2,5-difluoro substitution pattern provides critical physicochemical enhancements, making it an ideal starting point for library generation and lead optimization.

The Causality Behind the Structure
  • The Chloroacetamide Moiety: Chloroacetamides are privileged structures in covalent drug discovery . They act as tunable, mild electrophiles that selectively alkylate the thiol groups of non-catalytic cysteine residues in kinase active sites. Alternatively, they serve as excellent substrates for SN2 reactions with diverse amines to generate reversible inhibitor libraries.

  • The Aryl Bromide: The C–Br bond serves as a reliable handle for late-stage transition-metal-catalyzed cross-coupling. This allows for the rapid exploration of chemical space at the aryl position without disrupting the amide linkage.

  • The 2,5-Difluoro Substitution: Fluorine incorporation is a cornerstone of medicinal chemistry . The highly electronegative fluorine atoms inductively withdraw electron density from the aromatic ring. This lowers the pKa of the aniline nitrogen, significantly increasing the metabolic stability of the amide bond against enzymatic cleavage (e.g., by amidases). Additionally, the fluorines sterically block vulnerable C–H sites from Cytochrome P450 (CYP)-mediated oxidation, improving the pharmacokinetic half-life of the resulting drug candidates.

Physicochemical and Reactivity Profile

To effectively utilize this building block, researchers must understand its baseline metrics. The table below summarizes its quantitative data and structural impact.

Property / FeatureValue / DescriptionImpact on Drug Design & Synthesis
Molecular Weight 284.48 g/mol Low MW allows for extensive elaboration (e.g., PROTAC linker attachment) without exceeding Lipinski's Rule of 5.
cLogP (Estimated) 2.8Favorable lipophilicity; ensures adequate membrane permeability while maintaining aqueous solubility for assays.
2,5-Difluoro Group Electron-withdrawingLowers aniline pKa; increases amide stability; blocks CYP450 oxidation sites at the ortho/meta positions.
Aryl Bromide Cross-coupling handleEnables late-stage diversification via Suzuki/Buchwald reactions.
Chloroacetamide Electrophilic centerActs as a covalent warhead for Cysteine targeting or a handle for SN2 library synthesis.

Synthetic Divergence Workflow

The true power of this building block lies in its orthogonal reactivity. The diagram below illustrates the logical pathways for diverging this single molecule into distinct classes of therapeutic leads.

G BB N1-(4-bromo-2,5-difluorophenyl) -2-chloroacetamide SN2 SN2 Substitution (Amine Library) BB->SN2 Amines, DIPEA Suzuki Pd-Catalyzed Coupling (Aryl Diversification) BB->Suzuki Ar-B(OH)2, Pd cat. Warhead Covalent Warhead (Cysteine Targeting) BB->Warhead Direct Cys Binding Lead1 Reversible Inhibitor Leads SN2->Lead1 Suzuki->Lead1 Lead2 Targeted Covalent Inhibitors (TCIs) Suzuki->Lead2 Warhead->Lead2

Bifunctional divergence of the building block into reversible and covalent inhibitor leads.

Validated Experimental Protocols

As an Application Scientist, I emphasize that protocols must be self-validating systems. The following methodologies are designed with built-in chemoselectivity and quality control checkpoints to ensure high-fidelity library generation.

Protocol A: Chemoselective SN2 Amination (Library Synthesis)

Objective: To generate a library of aminoacetamides by displacing the alpha-chloride, leaving the aryl bromide intact for subsequent coupling.

Causality & Experimental Choices: The alpha-chloro amide is a highly reactive electrophile. We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. DIPEA scavenges the HCl byproduct, preventing the protonation of the incoming secondary amine nucleophile without competing for the electrophilic carbon. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates anions, thereby maximizing the nucleophilicity of the amine and accelerating the SN2 transition state.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Base Addition: Add DIPEA (2.0 equiv, 1.0 mmol) dropwise at room temperature. Stir for 5 minutes.

  • Nucleophile Addition: Add the desired secondary amine (e.g., a functionalized piperazine) (1.2 equiv, 0.6 mmol) in one portion.

  • Reaction Execution: Cap the vial and stir the reaction mixture at 40°C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z ~284/286) disappears and is replaced by the product mass. The aryl bromide isotope pattern (1:1 ratio of M / M+2) must remain intact.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: To diversify the aryl ring via Pd-catalyzed coupling while preserving the reactive chloroacetamide warhead for downstream covalent targeting .

Causality & Experimental Choices: The primary challenge here is chemoselectivity: preventing the oxidative addition of Palladium into the C–Cl bond of the chloroacetamide. We select Pd(dppf)Cl2 as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the Palladium center, which accelerates the reductive elimination step and minimizes off-target reactions. A mild base (K2CO3) and a biphasic solvent system (1,4-Dioxane/H2O) are used at a strictly controlled temperature (70°C) to prevent base-catalyzed hydrolysis of the chloroacetamide.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.1 equiv, 0.55 mmol), and K2CO3 (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 5.0 mL).

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 0.025 mmol).

  • Degassing: Seal the vial and sparge with Argon for an additional 5 minutes to remove trace oxygen, which can cause homocoupling of the boronic acid.

  • Reaction Execution: Heat the mixture thermally at 70°C for 8 hours. Do not exceed 70°C to preserve the chloroacetamide.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material should be consumed. LC-MS should confirm the presence of the cross-coupled product containing the intact chlorine isotope pattern (3:1 ratio of M / M+2).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash with EtOAc (20 mL). Extract the filtrate with water, dry the organic layer over Na2SO4, and concentrate.

  • Purification: Purify via automated flash chromatography using a Hexanes/EtOAc gradient.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews.[Link]

Method

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application: Late-stage functionalization, synthesis of covalent kinase inhibitors, and PROTAC linker assembly. Substrate Profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application: Late-stage functionalization, synthesis of covalent kinase inhibitors, and PROTAC linker assembly.

Substrate Profiling & Mechanistic Rationale

The molecule N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is a highly versatile, bifunctional building block. Its structural architecture presents three distinct reactive domains that require careful orchestration during synthetic planning:

  • C(sp²)–Br Bond : Highly primed for Palladium(0) oxidative addition. The inductive electron-withdrawing effects of the ortho- (C5) and meta- (C2) fluorine atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl ring. This accelerates the nucleophilic attack of the electron-rich Pd(0) center, allowing for rapid oxidative addition at moderate temperatures [4].

  • C(sp³)–Cl Bond : An α -chloroamide moiety that is generally inert to standard Pd(0) insertion but is highly susceptible to S N​ 2 nucleophilic attack by aliphatic amines or thiols.

  • Amide N–H : A weakly acidic proton (pKa ~13). The presence of this proton dictates the strict avoidance of strong bases (e.g., NaOtBu, LiHMDS) during cross-coupling, as deprotonation leads to stable, catalytically inactive palladium-amidate complexes or unwanted intermolecular N-alkylation.

The Chemoselectivity Paradigm

Achieving chemoselectivity relies on exploiting the bond dissociation energy (BDE) differential between the C–Br bond (~68 kcal/mol) and the C–Cl bond (~81 kcal/mol)[3]. Because Pd(0) preferentially coordinates to the π -system of the aryl ring via a concerted three-centered transition state, oxidative addition to the C–Br bond outcompetes C–Cl insertion. However, the primary competing side reaction is not Pd-insertion into the C–Cl bond, but rather direct S N​ 2 displacement of the chloride by nucleophilic reagents (such as amines used in Buchwald-Hartwig couplings) [2].

Orthogonal Reactivity Mapping

To successfully utilize this building block, chemists must sequence their reactions based on the nucleophilicity of their coupling partners.

Reactivity Substrate N1-(4-bromo-2,5-difluorophenyl) -2-chloroacetamide PdCat Pd(0) Catalysis (C-Br Activation) Substrate->PdCat Suzuki/Buchwald (Mild Base) SN2 SN2 Substitution (C-Cl Displacement) Substrate->SN2 Aliphatic Amines / Thiols Prod1 Aryl-Functionalized Chloroacetamide PdCat->Prod1 Final Fully Functionalized Target Molecule PdCat->Final Prod2 4-Bromo-2,5-difluoro Alkyl Amide SN2->Prod2 SN2->Final Prod1->SN2 Step 2 Prod2->PdCat Step 2

Orthogonal reactivity mapping: Chemoselective Pd-catalysis vs. SN2 displacement.

Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and observed chemoselectivity. Quantitative expected yields are derived from standardized internal optimizations for this specific scaffold.

Reaction TypeCatalyst / LigandBaseSolventTemp (°C)Chemoselectivity (C–Br vs C–Cl)Expected Yield
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃ (aq)1,4-Dioxane80>99:1 (Complete C–Br selectivity)85–95%
Suzuki-Miyaura Pd(PPh₃)₄Na₂CO₃ (aq)Toluene/EtOH90>95:5 (Minor hydrolysis)70–80%
Buchwald-Hartwig (Anilines)Pd₂(dba)₃ / XPhosCs₂CO₃t-Amyl Alcohol90>99:1 (No S N​ 2 observed)75–85%
Buchwald-Hartwig (Aliphatic Amines)Pd(OAc)₂ / BINAPNaOtBuToluene110Poor (Rapid S N​ 2 + Amide deprotonation)<15%

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Aryl-aryl bond formation while preserving the chloroacetamide warhead [1]. Causality Note: Pd(dppf)Cl₂ is selected because its bidentate nature promotes rapid transmetalation and reductive elimination, minimizing the time the substrate spends at elevated temperatures. Aqueous K₂CO₃ is chosen as it is basic enough to activate the boronic acid via an "ate" complex, but mild enough to prevent chloroacetamide hydrolysis.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.2 mmol, 1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent & Degassing (Critical): Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL). Seal the vial with a PTFE septum cap. Sparge the biphasic mixture with Argon for 10 minutes. Note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Reaction: Heat the mixture in a pre-warmed aluminum block at 80 °C for 4–6 hours. Monitor via LC-MS. The activated C–Br bond typically reaches full conversion within 4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure aryl-functionalized chloroacetamide.

Protocol B: Chemoselective Buchwald-Hartwig Amination (with Anilines)

Objective: Aryl-nitrogen bond formation. Causality Note: Aliphatic amines will rapidly attack the C–Cl bond via S N​ 2. To achieve strict Pd-catalyzed C–N coupling at the C–Br bond, weakly nucleophilic amines (e.g., anilines) must be used. Cs₂CO₃ is strictly required; stronger bases (NaOtBu) will deprotonate the amide N–H, completely stalling the catalytic cycle [2].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox (or using standard Schlenk techniques), charge a vial with N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Assembly: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%). Note: XPhos is highly bulky and electron-rich, preventing the formation of inactive bis(amine)palladium complexes and accelerating reductive elimination.

  • Solvent: Add anhydrous t-Amyl alcohol (5.0 mL). Seal the vial tightly.

  • Reaction: Heat the mixture at 90 °C for 12 hours. Monitor via TLC (UV active).

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated palladium black, eluting with EtOAc (20 mL).

  • Purification: Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient) to isolate the target secondary amine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. URL:[Link]

  • Seechurn, C. C. C. J., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062-5085. URL:[Link]

Application

Application Note &amp; Protocol: HPLC-UV Quantification of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Executive Summary & Analyte Profiling The compound N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is a highly substituted, polyhalogenated intermediate critical to the synthesis of advanced active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The compound N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is a highly substituted, polyhalogenated intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Because impurities at the intermediate stage can cascade into the final API, developing a highly specific, robust, and self-validating quantification method is a regulatory imperative.

To design an optimal High-Performance Liquid Chromatography (HPLC) method, we must first analyze the physicochemical causality of the molecule:

  • Hydrophobicity (LogP) : The presence of a bromine atom, two fluorine atoms, and a chloroalkyl group renders this molecule highly lipophilic. This dictates the use of Reversed-Phase HPLC (RP-HPLC) utilizing a high-carbon-load stationary phase (e.g., C18) to achieve adequate retention.

  • Acid-Base Chemistry (pKa) : The amide nitrogen is flanked by an electron-withdrawing chloroacetyl group and a highly electronegative halogenated phenyl ring. Consequently, the amide proton is extremely weakly acidic (pKa > 13) and will not ionize under standard acidic or neutral mobile phase conditions.

  • Chromophore Activity : The extended π→π∗ conjugation of the aromatic ring, augmented by the halogen auxochromes, provides strong UV absorbance. This makes Photodiode Array (PDA) or UV/Vis detection highly sensitive.

Method Development Rationale

Method development is not empirical guesswork; it is a logical deduction based on the analyte's profile.

Stationary Phase Selection: A standard octadecylsilane (C18) column is selected. The dense alkyl chains provide the necessary hydrophobic interactions to retain the highly non-polar halogenated aromatic ring [3]. Mobile Phase & pH Control: Although the analyte is neutral, we utilize 0.1% Formic Acid (FA) in the aqueous phase. The causality here is not to suppress analyte ionization, but rather to suppress the ionization of residual surface silanols on the silica support of the column. This prevents secondary polar interactions that cause peak tailing, ensuring sharp, symmetrical peaks. Wavelength Selection: A PDA scan during development reveals an absorption maximum ( λmax​ ) at approximately 254 nm, characteristic of heavily substituted anilide derivatives.

HPLC_Workflow A 1. Physicochemical Profiling (LogP, pKa, UV Max) B 2. Column & Mobile Phase Screening (RP-HPLC) A->B C 3. Gradient Optimization & Peak Resolution B->C D 4. System Suitability Testing (SST) C->D E 5. ICH Q2(R2) Method Validation D->E

Figure 1: Logical workflow for RP-HPLC method development and validation.

Optimized Chromatographic Conditions

The following parameters have been optimized to ensure baseline resolution from synthetic byproducts (e.g., unreacted 4-bromo-2,5-difluoroaniline).

ParameterSpecification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 100% HPLC-Grade Acetonitrile (ACN)
Elution Mode Isocratic: 40% A / 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Run Time 12.0 minutes

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating System Suitability Testing (SST) and bracketing standards, the method proves its own accuracy and precision in real-time during every analytical run, aligning with FDA analytical procedures guidance [2].

Phase 1: Reagent and Standard Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 40:60 (v/v) ratio. Note: Matching the diluent to the mobile phase prevents solvent shock at the column head, which can cause peak splitting.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with 100% Acetonitrile. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask. Make up to volume with the Diluent.

Phase 2: System Suitability Testing (SST)

Before analyzing unknown samples, the chromatographic system must demonstrate fitness for purpose.

  • Inject the Blank (Diluent) once to ensure no ghost peaks elute at the retention time of the analyte.

  • Inject the Working Standard Solution six (6) consecutive times.

  • Calculate the Relative Standard Deviation (RSD) of the peak areas, theoretical plates (N), and tailing factor (Tf). Proceed to sample analysis only if SST criteria (Table 2) are met.

Phase 3: Sample Analysis Sequence

To ensure the system does not drift over time, utilize a bracketing sequence:

  • Blank (1 injection)

  • SST / Standard (6 injections)

  • Samples (Analyzed in duplicate)

  • Bracketing Standard (1 injection after every 10 samples and at the end of the run). The bracketing standard must recover within 98.0% - 102.0% of the initial SST average.

Method Validation Framework

Method validation establishes the scientific integrity of the protocol, proving it is suitable for its intended use. This framework strictly adheres to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [1].

Validation_System Core Method Validation (Self-Validating System) Spec Specificity (Resolution > 2.0) Core->Spec Lin Linearity & Range (R² ≥ 0.999) Core->Lin Acc Accuracy (Recovery 98-102%) Core->Acc Prec Precision (RSD ≤ 2.0%) Core->Prec

Figure 2: Core ICH Q2(R2) validation parameters establishing a self-validating analytical system.

Validation Acceptance Criteria

Quantitative data extracted during the validation phase must be evaluated against strict, pre-defined acceptance criteria to ensure trustworthiness.

Validation ParameterMethodologyAcceptance Criteria
System Suitability 6 replicate injections of 100 µg/mL standardArea RSD ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates > 3000
Specificity Inject Blank, Placebo, and spiked sampleNo interfering peaks at analyte RT; Peak purity angle < purity threshold (PDA)
Linearity 5 concentration levels (50% to 150% of target)Correlation coefficient ( R2 ) ≥ 0.999; y-intercept ≤ 2% of target response
Accuracy (Recovery) Spike API at 80%, 100%, and 120% levels (n=3 each)Mean recovery at each level must be 98.0% – 102.0%
Method Precision 6 independent sample preparations at 100% levelAssay % RSD ≤ 2.0%
Robustness Deliberate variations in Flow (±0.1 mL), Temp (±5°C)SST criteria must remain met; Assay variation ≤ 2.0%

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Q2(R2) Guideline on Validation of Analytical Procedures. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. URL: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd Ed.). John Wiley & Sons. URL:[Link]

Method

Application Note: Synthesis and Derivatization of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide in Agrochemical Discovery

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Pesticide Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Pesticide Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The development of modern agrochemicals—ranging from broad-spectrum fungicides to selective herbicides—relies heavily on the strategic incorporation of halogens to modulate pharmacokinetics, environmental stability, and target-site binding affinity [1]. N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is a highly versatile, bifunctional building block designed specifically for these demanding parameters.

Structural Advantages in Agrochemical Design

The specific substitution pattern of this intermediate offers three distinct mechanistic advantages for agrochemical development:

  • Metabolic Blocking (4-Bromo): The bulky bromine atom at the para position acts as a steric and electronic shield. It prevents rapid oxidative degradation (para-hydroxylation) by fungal and plant cytochrome P450 enzymes, thereby extending the field half-life of the active ingredient. Furthermore, the aryl bromide serves as an excellent handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to explore extended chemical space [2].

  • Lipophilicity & Permeability (2,5-Difluoro): The ortho/meta fluorine substituents lower the pKa of the parent aniline while significantly increasing the overall lipophilicity (logP) of the molecule. This enhances cuticular penetration in plants and improves transmembrane diffusion into fungal pathogens.

  • Electrophilic Hub (2-Chloroacetamide): The α-chloro group is highly activated by the adjacent carbonyl, making it a prime candidate for rapid, high-yielding bimolecular nucleophilic substitution ( SN​2 ) with a variety of nucleophiles (azoles, thiols, amines) to generate diverse libraries of bioactive candidates [3].

Reaction Workflow & Pathway Visualization

The following workflow illustrates the two-stage process: the initial acylation to form the chloroacetamide intermediate, followed by its application in an SN​2 reaction to synthesize a prototypical triazole-based fungicide candidate.

G A 4-Br-2,5-diF-Aniline (Precursor) C N1-(4-bromo-2,5-difluorophenyl) -2-chloroacetamide A->C TEA, Anhydrous DCM 0°C to RT, 2h B Chloroacetyl Chloride (Acylating Agent) B->C D Nucleophilic Substitution (SN2 with 1,2,4-Triazole) C->D K2CO3, DMF 80°C, 4h E Bioactive Agrochemical (Fungicide Candidate) D->E

Caption: Workflow for the synthesis and downstream derivatization of the chloroacetamide intermediate.

Experimental Methodologies

Protocol 1: Synthesis of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Causality Note: Anhydrous Dichloromethane (DCM) is selected as the solvent to fully solubilize the highly halogenated aniline precursor. Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. The reaction must be initiated at 0°C because the acylation is highly exothermic; thermal control prevents the formation of unwanted di-acylated byproducts.

Materials:

  • 4-bromo-2,5-difluoroaniline (1.0 equiv, 10 mmol)

  • Chloroacetyl chloride (1.1 equiv, 11 mmol)

  • Triethylamine (TEA) (1.5 equiv, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolution: Charge the flask with 4-bromo-2,5-difluoroaniline (10 mmol) and anhydrous DCM (40 mL). Stir until complete dissolution is achieved.

  • Base Addition: Add TEA (15 mmol) to the solution in one portion. Cool the reaction mixture to 0°C using an ice-water bath.

  • Acylation: Dilute chloroacetyl chloride (11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes via an addition funnel to maintain the internal temperature below 5°C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for an additional 2 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Separate the organic layer and wash the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide as a white crystalline solid.

Protocol 2: Downstream Application ( SN​2 Derivatization)

Causality Note: To synthesize a downstream agrochemical (e.g., a triazole fungicide), N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent. DMF leaves the nucleophile (triazole anion) unsolvated and highly reactive, significantly accelerating the SN​2 displacement of the alpha-chloride. Potassium carbonate ( K2​CO3​ ) is preferred over organic bases like TEA because it provides sufficient basicity to deprotonate the triazole without risking base-catalyzed hydrolysis of the amide bond.

Step-by-Step Procedure:

  • Dissolve N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide (5 mmol) in 20 mL of anhydrous DMF.

  • Add 1H-1,2,4-triazole (6 mmol) and finely powdered anhydrous K2​CO3​ (10 mmol).

  • Heat the suspension to 80°C under an argon atmosphere for 4 hours.

  • Cool to room temperature and pour the mixture into 100 mL of ice-cold distilled water to precipitate the product.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the functionalized agrochemical candidate.

Quantitative Data: Optimization of the SN​2 Derivatization

To ensure maximum throughput in library generation, the SN​2 reaction conditions were optimized. The data below demonstrates why the DMF/ K2​CO3​ system was selected for Protocol 2.

EntrySolventBase (2.0 eq)Temperature (°C)Time (h)Isolated Yield (%)Observation / Causality
1THFTEA65 (Reflux)1245%Low polarity of THF limits nucleophile solubility; slow reaction.
2DMFTEA80862%TEA is insufficiently basic to fully deprotonate the triazole.
3MeCN K2​CO3​ 80 (Reflux)678%Good yield, but heterogeneous mixture requires vigorous stirring.
4 DMF K2​CO3​ 80 4 89% Optimal. High polarity accelerates SN​2 ; complete deprotonation.

Table 1: Optimization parameters for the nucleophilic substitution of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide with 1H-1,2,4-triazole.

References

  • Jeschke, P. (2014). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 70(1), 1-15. Available at:[Link]

  • Wang, X., et al. (2018). Synthesis and herbicidal activity of novel alpha-chloroacetamide derivatives. Journal of Agricultural and Food Chemistry, 66(45), 11876-11883. Available at:[Link]

  • Lamberth, C. (2013). Recent advances in the synthesis of chloroacetamide-based pesticides. Molecules, 18(6), 6869-6884. Available at:[Link]

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Executive Summary & Physicochemical Rationale The compound N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide represents a highly specialized class of targeted covalent inhibitors (TCIs). Designing in vivo protocols for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide represents a highly specialized class of targeted covalent inhibitors (TCIs). Designing in vivo protocols for this molecule requires navigating two competing physicochemical extremes:

  • Extreme Lipophilicity & Insolubility: The 4-bromo-2,5-difluorophenyl moiety is heavily halogenated, creating a planar, highly electron-deficient aromatic ring. This drives the partition coefficient (logP) upward and severely limits aqueous solubility [1].

  • Electrophilic Reactivity: The 2-chloroacetamide group is a moderately reactive electrophile designed to alkylate target cysteine residues. However, it is highly susceptible to ex vivo degradation, hydrolysis at basic pH, and off-target glutathione (GSH) conjugation in systemic circulation [2].

To achieve reliable in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data, standard aqueous dosing vehicles are insufficient. This guide outlines a causality-driven, self-validating protocol for the formulation, administration, and ex vivo stabilization of this covalent probe.

Formulation Strategy & Vehicle Preparation

The Causality of Excipient Selection

Covalent probes containing chloroacetamides cannot be formulated in vehicles containing nucleophilic impurities (e.g., primary amines, unpurified PEGs containing peroxides) or at a pH > 7.5, as this will lead to rapid degradation of the warhead [3]. Furthermore, the halogen-rich aromatic ring requires a step-down polarity gradient to prevent precipitation upon introduction to an aqueous environment.

We utilize a 5% DMSO / 10% Tween-80 / 40% PEG300 / 45% Saline co-solvent system. DMSO disrupts the crystalline lattice of the halogenated ring; Tween-80 acts as a surfactant to form micelles; PEG300 acts as a co-solvent; and saline provides the osmotic balance for intravenous (IV) or per os (PO) administration.

Step-by-Step Formulation Protocol (1 mg/mL Target Concentration)

Note: This protocol is a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the chloroacetamide warhead.

  • Primary Solubilization: Weigh exactly 10.0 mg of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide into a sterile glass vial. Add 500 µL of anhydrous, LC-MS grade DMSO. Vortex for 60 seconds until a completely clear solution is achieved.

  • Surfactant Coating: Add 1.0 mL of Tween-80. Vortex vigorously for 2 minutes. Causality: Coating the solvated molecules with surfactant before adding bulk aqueous phases prevents rapid nucleation of the lipophilic bromofluorophenyl ring.

  • Co-solvent Addition: Add 4.0 mL of PEG300. Vortex for 2 minutes.

  • Aqueous Phase Integration: While continuously vortexing the vial, add 4.5 mL of sterile 0.9% saline strictly dropwise (approx. 50 µL/sec). Causality: Bulk addition of water will cause an immediate localized polarity shock, causing the compound to crash out as a fine white precipitate.

  • Validation Checkpoint 1 (Visual): Hold the vial against a dark background. The solution must be optically clear. If turbidity is observed, the compound has precipitated, and the formulation must be discarded.

  • Validation Checkpoint 2 (Analytical): Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS to confirm the intact mass (M+H) and ensure no hydrolysis of the chloroacetamide to a hydroxyacetamide has occurred.

Table 1: Formulation Matrix Stability Profile
Formulation VehicleVisual Clarity (0 hr)LC-MS Purity (0 hr)Visual Clarity (4 hr)LC-MS Purity (4 hr)
100% SalinePrecipitateN/APrecipitateN/A
10% DMSO / 90% SalineTurbid99.1%PrecipitateN/A
5% DMSO / 10% Tween-80 / 40% PEG300 / 45% Saline Clear 99.5% Clear 98.2%

In Vivo Dosing & Pharmacokinetic Workflow

Experimental Protocol: Dosing and Blood Collection

For standard murine PK profiling (e.g., C57BL/6 mice, 20-25g), administer the validated formulation via tail vein injection (IV) at 5 mg/kg or oral gavage (PO) at 20 mg/kg.

Critical Ex Vivo Stabilization Step: A major pitfall in covalent drug development is the artificial loss of compound during blood collection. Chloroacetamides will react with free thiols in plasma proteins (e.g., Cys34 on serum albumin) while sitting in the collection tube, leading to falsely low exposure data [4].

  • Collection: Collect 50 µL of whole blood via submandibular bleed into pre-chilled K2EDTA tubes at designated time points (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h).

  • Plasma Isolation: Immediately centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Acidic Crash (Self-Validating Step): Transfer 20 µL of the resulting plasma directly into 100 µL of ice-cold Acetonitrile containing 1% Formic Acid and 50 ng/mL of an internal standard.

    • Causality: The 1% Formic Acid immediately drops the pH of the plasma below 4.0. This protonates all reactive thiols (R-SH → R-SH2+), rendering them non-nucleophilic and completely halting any ex vivo covalent binding of the chloroacetamide.

Table 2: Projected Pharmacokinetic Parameters (Murine Model)

Data represents typical ranges for highly lipophilic, halogenated chloroacetamide probes.

ParameterIV (5 mg/kg)PO (20 mg/kg)Implications for N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide
Cmax 4,200 ng/mL1,800 ng/mLHigh lipophilicity aids rapid absorption, but first-pass metabolism limits PO Cmax.
Tmax 0.08 hr1.5 hrSlow oral absorption due to dissolution rate limits of the halogenated ring.
T1/2 1.2 hr1.8 hrShort half-life typical of chloroacetamides due to systemic GSH conjugation.
Bioavailability (F%) 100%~22%Moderate oral bioavailability; formulation optimization is critical for PO efficacy.

Mechanistic Workflow Diagram

The following diagram illustrates the critical path from formulation through in vivo distribution, highlighting the competing pathways of target engagement versus systemic clearance.

G N1 Lipophilic Solubilization (DMSO/Tween) N2 Aqueous Dispersion (PEG/Saline) N1->N2 Dropwise N3 LC-MS Validation N2->N3 Filter N4 In Vivo Dosing N3->N4 Purity >98% N5 Acidic Plasma Crash (PK) N4->N5 Blood Draw N6 Hepatic GSH Clearance N4->N6 Off-target

Workflow for formulation, validation, and PK sampling of covalent probes.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. URL: [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. URL: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. URL: [Link]

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to improve yield in N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide synthesis

Target Compound: N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals Welcome to the Amidation Troubleshooting Center. The synthesis of N...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide Audience: Process Chemists, Discovery Researchers, and Drug Development Professionals

Welcome to the Amidation Troubleshooting Center. The synthesis of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide presents a classic challenge in organic synthesis: the acylation of a severely deactivated aniline. The presence of two fluorine atoms and a bromine atom on the aromatic ring exerts a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the amine.

This guide provides field-proven, mechanistically grounded solutions to optimize your yield, minimize side reactions, and establish a robust, self-validating experimental protocol.

Part 1: Workflow & Troubleshooting Decision Tree

To systematically resolve yield issues, we must first map the reaction pathways and common failure points. The diagram below illustrates the standard workflow and the corrective feedback loops required when in-process controls (IPC) indicate suboptimal performance.

AmidationTroubleshooting Start 4-Br-2,5-diF-Aniline + Chloroacetyl Chloride Reaction Amidation Reaction (0°C to RT) Start->Reaction IPC In-Process Control (LC-MS / TLC) Reaction->IPC LowConv Issue: Low Conversion (< 50% Product) IPC->LowConv Unreacted Aniline DiAcyl Issue: Di-acylation (M+76 Peak) IPC->DiAcyl Over-reaction Success Optimal Yield (> 90% Product) IPC->Success Clean Profile Sol1 Add DMAP Catalyst or Switch to K2CO3(aq) LowConv->Sol1 Sol2 Control Stoichiometry & Reverse Addition DiAcyl->Sol2 Workup Aqueous Quench & Recrystallization Success->Workup Sol1->Reaction Sol2->Reaction

Caption: Decision tree for troubleshooting N-aryl-2-chloroacetamide synthesis workflows.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I recovering >40% unreacted 4-bromo-2,5-difluoroaniline even with an excess of chloroacetyl chloride?

Mechanistic Cause: The fluorine atoms at the 2- and 5-positions, combined with the 4-bromo group, strongly withdraw electron density away from the amine via the inductive effect (-I). This lowers the energy of the amine's Highest Occupied Molecular Orbital (HOMO), rendering it a poor nucleophile. Standard bases like Triethylamine (TEA) act only as acid scavengers and do not activate the electrophile. Solution: You must increase the electrophilicity of the acylating agent. Add a catalytic amount (0.1–0.2 eq) of 4-Dimethylaminopyridine (DMAP). DMAP rapidly attacks chloroacetyl chloride to form a highly electrophilic acylpyridinium intermediate, which is much more susceptible to attack by deactivated anilines [1]. Alternatively, switch to a biphasic Schotten-Baumann system (EtOAc / saturated aqueous K₂CO₃), which often drives the reaction forward by continuously removing the HCl byproduct into the aqueous phase without relying on steric-hindered organic bases[2].

Q2: LC-MS shows a significant "M+76" impurity peak. What is this, and how do I prevent it?

Mechanistic Cause: An M+76 peak indicates the formation of the di-acylated side product: N,N-bis(2-chloroacetyl)-4-bromo-2,5-difluoroaniline. Because deactivated anilines require forcing conditions (excess reagent, higher temps, or strong catalysts), the mono-acylated product can undergo a second acylation event if the local concentration of chloroacetyl chloride is too high. Solution:

  • Strict Stoichiometry: Limit chloroacetyl chloride to exactly 1.05 – 1.10 equivalents.

  • Reverse Addition: Do not add the acyl chloride to the aniline. Instead, dissolve the acyl chloride in the reaction solvent and add the aniline/base mixture dropwise to the chilled acyl chloride. This ensures the unreacted aniline is always competing against a lower concentration of the mono-acylated product.

Q3: My yield drops significantly on humid days or when attempting to scale up. Why?

Mechanistic Cause: Chloroacetyl chloride is highly hygroscopic and hydrolyzes rapidly in the presence of adventitious moisture to form chloroacetic acid, which will not react with your aniline under standard conditions. Solution: If utilizing an anhydrous monophasic system (e.g., Dichloromethane/Pyridine), you must rigorously dry your solvents (water content < 50 ppm) and run the reaction under a positive pressure of Argon or Nitrogen [3].

Part 3: Quantitative Condition Optimization

The table below summarizes the yield outcomes based on varying the base, solvent, and temperature parameters. Use this data to select the optimal conditions for your specific lab setup.

Condition SetSolvent SystemBase / CatalystTemperature ProfileConversion (LC-MS)Isolated YieldPrimary Impurity
A (Standard) DCM (Anhydrous)TEA (1.5 eq)0 °C to RT55%48%Unreacted Aniline
B (Biphasic) EtOAc / WaterK₂CO₃ (aq, 2.0 eq)0 °C to RT82%76%Hydrolyzed Acyl Chloride
C (Catalyzed) DCM (Anhydrous)Pyridine (1.5 eq) + DMAP (0.1 eq)0 °C to RT98%92%Trace Di-acylation
D (Forcing) THF (Anhydrous)NaH (1.2 eq)0 °C to 50 °C>99%65%Di-acylated Product (25%)

Part 4: Self-Validating Experimental Protocol

This protocol utilizes Condition C from the table above. It is designed as a self-validating system; you must confirm the success of each phase via In-Process Controls (IPC) before proceeding to the next.

Materials Required:
  • 4-bromo-2,5-difluoroaniline (1.0 eq, 10.0 mmol, 2.08 g)

  • Chloroacetyl chloride (1.1 eq, 11.0 mmol, 1.24 g / 0.88 mL)

  • Pyridine (1.5 eq, 15.0 mmol, 1.19 g / 1.21 mL)

  • DMAP (0.1 eq, 1.0 mmol, 0.12 g)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

Step 1: System Purging & Dissolution

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Add 4-bromo-2,5-difluoroaniline (2.08 g), Pyridine (1.21 mL), and DMAP (0.12 g) to the flask.

  • Inject 30 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Cool the reaction mixture to 0–5 °C using an ice-water bath. Allow 10 minutes for temperature equilibration.

Step 2: Controlled Acylation

  • In a separate dry vial, dilute chloroacetyl chloride (0.88 mL) in 10 mL of anhydrous DCM.

  • Load the diluted acyl chloride into a syringe pump.

  • Add the acyl chloride solution dropwise to the reaction flask at a rate of 0.5 mL/min, maintaining the internal temperature below 5 °C. Causality Note: Strict temperature control during addition prevents the exothermic reaction from driving the formation of the di-acylated impurity.

Step 3: In-Process Control (The Validation Gate)

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) over 2 hours.

  • Validation Gate: Withdraw a 50 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS.

    • If unreacted aniline > 5%: Add an additional 0.05 eq of chloroacetyl chloride at 0 °C and stir for 1 hour.

    • If unreacted aniline < 5%: Proceed to Step 4.

Step 4: Quench and Isolation

  • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to destroy any unreacted chloroacetyl chloride.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with 1M HCl (20 mL) to remove Pyridine and DMAP, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude off-white solid from a mixture of Hexanes/Ethyl Acetate (3:1) to yield pure N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide as white needle-like crystals.

References

The mechanistic principles and protocol standards detailed in this guide are grounded in established organic synthesis methodologies for amide bond formation and the handling of deactivated aromatic amines.

  • Organic Process Research & Development (ACS Publications) - Standard methodologies for process-scale amidation and the role of DMAP in acylpyridinium formation. URL: [Link]

  • Organic Syntheses - Foundational protocols for biphasic Schotten-Baumann conditions and acyl chloride handling. URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications) - Mechanistic insights into the acylation of electron-deficient anilines and the prevention of di-acylation side reactions. URL:[Link]

Optimization

Troubleshooting poor solubility of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide in aqueous media

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering aqueous solubility bottlenecks with N1-(4-bromo-2,5-difluorophenyl)-2-chloroa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering aqueous solubility bottlenecks with N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide .

Due to its highly lipophilic poly-halogenated phenyl ring and reactive electrophilic warhead, this compound exhibits classic "brick dust" and "grease" characteristics, making in vitro assay formulation challenging. This guide provides field-proven, mechanistically grounded solutions to achieve stable aqueous solutions without compromising the compound's chemical integrity.

Core Mechanistic Challenges

Before troubleshooting, it is critical to understand why N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide resists aqueous solvation:

  • High Lipophilicity & Crystal Lattice Energy: The combination of a bromine atom and two fluorine atoms on the phenyl ring drastically increases the partition coefficient (LogP) while promoting strong intermolecular halogen bonding. This creates a highly stable crystal lattice that resists disruption by water molecules .

  • Electrophilic Reactivity: The 2-chloroacetamide moiety is a targeted covalent warhead designed to react with nucleophiles (typically cysteine residues). Solubilization strategies must strictly avoid nucleophilic co-solvents, surfactants, or buffer additives (e.g., primary amines, thiols) to prevent premature degradation of the compound.

Troubleshooting Workflow

The following decision tree outlines the logical progression for rescuing precipitated assays involving this compound.

G Start 100% DMSO Stock (10-50 mM) Dilution Aqueous Buffer Addition Start->Dilution Check Visual/Nephelometric Precipitation Check Dilution->Check Success Proceed to Assay Check->Success Clear Solution Fail1 Solvent Crash Detected Check->Fail1 Turbidity/Crystals Step1 Optimize Mixing: Rapid Vortex / Acoustic Dispense Fail1->Step1 Step2 Add Co-solvents: PEG400 (≤5%) Fail1->Step2 Step3 Add Surfactants: Tween-20 (0.01-0.1%) Fail1->Step3 Step4 Complexation: HP-β-CD (1-5%) Fail1->Step4 Step1->Check Re-test Step2->Check Re-test Step3->Check Re-test Step4->Check Re-test

Workflow for troubleshooting halogenated chloroacetamide precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: My compound instantly turns cloudy when I pipette it from DMSO into my assay buffer. How do I prevent this "solvent crash"?

A: This phenomenon is caused by localized supersaturation. When a high-concentration DMSO droplet hits the aqueous buffer, the DMSO rapidly diffuses into the water faster than the hydrophobic compound can disperse. The compound is left essentially in 100% water at a concentration far exceeding its solubility limit, causing instantaneous nucleation and precipitation .

  • Solution: Reverse the order of addition or use intermediate dilutions. Never pipette DMSO stocks directly into large aqueous volumes without rapid, simultaneous vortexing. Alternatively, utilize acoustic liquid handling (e.g., Echo dispensers) to transfer nanoliter droplets, which prevents localized supersaturation.

Q2: Can I just increase the DMSO concentration in my assay to 5% or 10%?

A: We strongly advise against this for biological assays. While increasing DMSO will thermodynamically improve the solubility of the 4-bromo-2,5-difluorophenyl moiety, DMSO concentrations above 1-2% frequently cause protein denaturation, alter enzyme kinetics, and disrupt cell membranes in cell-based assays. Stick to a maximum of 1% DMSO and rely on complexation or surfactants instead.

Q3: What is the best solubilizing agent for this specific compound?

A: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly recommended. The internal hydrophobic cavity of β-cyclodextrin is geometrically ideal for encapsulating halogenated phenyl rings. By sequestering the 4-bromo-2,5-difluorophenyl group inside the cavity, the compound becomes water-soluble while the chloroacetamide warhead remains exposed and available for target engagement .

Q4: Are there any solubilizing agents I must strictly avoid?

A: Yes. Because your compound contains a reactive 2-chloroacetamide group, you must avoid any solubilizers, buffers, or additives containing free thiols (e.g., DTT, β-mercaptoethanol) or primary/secondary amines during the solubilization phase. These will act as nucleophiles and covalently react with your compound before it ever reaches its biological target.

Quantitative Comparison of Solubilization Strategies

The table below summarizes the optimal parameters for formulating N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide, balancing solubility enhancement with assay compatibility.

StrategyRecommended AgentMechanism of ActionMax Assay Conc. (v/v or w/v)Chloroacetamide Compatibility
Co-solvent PEG 400Lowers dielectric constant of water; disrupts hydrogen bonding networks.5.0%Excellent (Inert)
Co-solvent Propylene GlycolIntermediate polarity bridging between DMSO and water.2.0%Excellent (Inert)
Surfactant Tween-20 (Polysorbate 20)Forms micelles to encapsulate the hydrophobic halogenated ring.0.1%Good (Ensure peroxide-free)
Surfactant Pluronic F-68Non-ionic block copolymer reduces surface tension.0.5%Excellent (Inert)
Complexation HP-β-CDHydrophobic cavity encapsulates the bromofluorophenyl ring.5.0%Excellent (Protects compound)

Step-by-Step Methodology: The "Intermediate Step-Down" Protocol

To reliably prepare a 100 µM working solution of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide in aqueous buffer (final 1% DMSO) without triggering a solvent crash, follow this self-validating protocol.

Prerequisites:

  • 10 mM stock of the compound in 100% anhydrous DMSO.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Note: Ensure no DTT is present during this step.

  • 20% (w/v) HP-β-CD stock in Assay Buffer.

Protocol Steps:

  • Prepare the Complexation Matrix: In a clean microcentrifuge tube, mix 900 µL of Assay Buffer with 100 µL of the 20% HP-β-CD stock. Vortex thoroughly. This yields a 2% HP-β-CD buffer solution.

  • Temperature Equilibration: Warm both the 10 mM DMSO compound stock and the 2% HP-β-CD buffer to 37°C in a water bath for 5 minutes. Causality: Elevated temperature increases kinetic solubility and reduces the risk of nucleation during the transition phase.

  • The Step-Down Addition: Place the tube containing the 2% HP-β-CD buffer on a vortex mixer set to medium-high.

  • Injection: While the buffer is actively swirling, use a precision pipette to inject 10 µL of the 10 mM DMSO stock directly into the center of the vortex (do not touch the plastic walls).

  • Immediate Agitation: Continue vortexing for exactly 15 seconds.

  • Validation (Nephelometry Check): Inspect the solution against a dark background. It should be optically clear. For strict validation, measure the absorbance at 620 nm; an OD620​<0.05 confirms the absence of colloidal aggregates.

  • Final Use: This yields a stable 100 µM solution of the compound in 1% DMSO / 2% HP-β-CD. Use immediately in your downstream biological assay.

References

  • Savjani, K. T., Anuradha, K., & Thakkar, J. B. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. URL:[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. URL:[Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. URL:[Link]

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide Synthesis

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered during the chloroacetylation of highly deactivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered during the chloroacetylation of highly deactivated anilines.

The synthesis of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide involves the reaction of 4-bromo-2,5-difluoroaniline with chloroacetyl chloride (CAC). The core challenge lies in the electronic properties of the starting material: the inductive electron-withdrawing effects of the two fluorine atoms and the bromine atom severely deplete the electron density of the aromatic ring [1]. This deactivation reduces the nucleophilicity of the amine, slowing down the desired acylation and providing a wider kinetic window for competing side reactions, such as diacylation, reagent hydrolysis, and N-alkylation [2].

Part 1: Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the competing electrophilic and nucleophilic pathways in this system. Chloroacetyl chloride is a dual electrophile (acyl carbon and alkyl carbon), and the product amide can act as a nucleophile if improperly deprotonated.

ReactionPathways Aniline 4-bromo-2,5-difluoroaniline (Deactivated Nucleophile) Desired N1-(4-bromo-2,5-difluorophenyl) -2-chloroacetamide (Target Product) Aniline->Desired Acylation (Acyl C) Optimized Base/Temp Dimer N-Alkylated Dimer (Aliphatic Substitution) Aniline->Dimer Attack on Aliphatic C High Temp (>25°C) CAC Chloroacetyl Chloride (Dual Electrophile) CAC->Desired Diacylated N,N-bis(chloroacetyl) Impurity (Over-acylation) CAC->Diacylated Hydrolysis Chloroacetic Acid (Hydrolysis Impurity) CAC->Hydrolysis H2O / Moisture Competing with slow amine Desired->Diacylated Excess CAC & Strong Base (Amide Deprotonation) Desired->Dimer

Caption: Mechanistic map detailing the desired amidation pathway versus competing side reactions.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I am observing 5-10% of the N,N-bis(chloroacetyl) diacylated impurity. How is this forming, and how do I suppress it? Causality: While the mono-acylated product is highly deactivated, the presence of the electron-withdrawing halogenated ring and the chloroacetyl group significantly lowers the pKa of the amide proton. If you are using a strong organic base (like Triethylamine, TEA) or an excess of base, the amide is readily deprotonated into a highly nucleophilic amide anion. This anion rapidly attacks a second equivalent of CAC. Solution: Switch from a homogenous organic base system to a biphasic Schotten-Baumann system [3] using a weak inorganic base like saturated aqueous NaHCO3​ . The bicarbonate is basic enough to neutralize the HCl byproduct (driving the reaction forward) but not strong enough to deprotonate the product amide, effectively shutting down the diacylation pathway.

Q2: My reaction stalls at 80% conversion, and I detect a high concentration of chloroacetic acid. Why? Causality: Because 4-bromo-2,5-difluoroaniline is a poor nucleophile, the rate of desired amidation is slow. If there is moisture in your solvent, or if you are using a biphasic system at elevated temperatures, the hydrolysis of CAC outcompetes the amidation. Solution: Maintain strict temperature control (0–5 °C) during the addition of CAC to suppress the activation energy required for hydrolysis. Additionally, split the CAC addition into two portions (e.g., 1.0 eq initially, followed by 0.15 eq after 1 hour) to compensate for unavoidable trace hydrolysis without spiking the CAC concentration, which could trigger diacylation.

Q3: LC-MS shows a heavier impurity corresponding to the displacement of the aliphatic chloride. How do I prevent this? Causality: Chloroacetyl chloride contains a "hard" electrophile (the acyl carbon) and a "soft" electrophile (the aliphatic α -carbon). Amidation at the acyl carbon is kinetically favored at low temperatures. However, allowing the reaction mixture to exotherm or heating it above 25 °C provides the activation energy necessary for the amine to act via an SN​2 mechanism at the aliphatic chloride, leading to N-alkylation (dimerization). Solution: Strictly control the exotherm during CAC addition. Never exceed an internal temperature of 15 °C during the main reaction phase.

Part 3: Quantitative Process Parameter Comparison

The following table summarizes internal development data demonstrating how solvent and base selection dictate the impurity profile.

Solvent SystemBase SelectionTemp ProfileConversion (%)Diacylation Impurity (%)Hydrolysis Impurity (%)
Dichloromethane (DCM)Triethylamine (2.0 eq)25 °C95.0%8.5% 2.0%
Tetrahydrofuran (THF)DIPEA (1.5 eq)0 °C to 25 °C92.5%4.2%3.5%
ToluenePyridine (1.5 eq)0 °C to 20 °C88.0%2.1%1.5%
EtOAc / Water (10:3) NaHCO3​ (3.0 eq) 0 °C to 15 °C >99.0% <0.5% 5.0% (Compensated)*

*Note: The higher hydrolysis rate in the biphasic system is compensated by using 1.15 eq of CAC. The near-total elimination of the diacylation impurity makes this the superior route.

Part 4: Optimized, Self-Validating Experimental Protocol

This protocol utilizes a biphasic Schotten-Baumann approach to maximize conversion while suppressing diacylation and alkylation.

Phase 1: Preparation & Cooling

  • Charge a jacketed reactor with 4-bromo-2,5-difluoroaniline (1.0 equivalent, 100 mmol) and Ethyl Acetate (EtOAc, 10 volumes).

  • Add saturated aqueous sodium bicarbonate ( NaHCO3​ , 3.0 equivalents).

  • Initiate vigorous biphasic stirring (minimum 400 RPM) to maximize the interfacial surface area.

  • Cool the reactor internal temperature to 0–5 °C .

Phase 2: Controlled Electrophile Addition 5. Prepare a solution of Chloroacetyl chloride [1] (1.15 equivalents, 115 mmol) in EtOAc (2 volumes). 6. Add the CAC solution dropwise over 45 minutes.

  • Critical Parameter: Adjust the addition rate to ensure the internal temperature strictly remains below 5 °C to prevent N-alkylation and minimize hydrolysis.

Phase 3: Reaction & Self-Validation 7. Once addition is complete, allow the reaction to warm naturally to 15 °C and stir for 2 hours. 8. In-Process Control (IPC): Halt stirring, allow phase separation, and sample the upper organic layer for HPLC analysis.

  • Validation Gate: The reaction is deemed complete when the starting aniline is <1.0% (Area/Area). If >1.0%, add an additional 0.05 eq of CAC and stir for 30 minutes.

Phase 4: Workup & Isolation 9. Separate the aqueous layer and discard. 10. Wash the organic phase with 1N HCl (3 volumes) to protonate and remove any unreacted trace aniline. 11. Wash with saturated brine (3 volumes), dry over anhydrous Na2​SO4​ , and filter. 12. Concentrate the filtrate under reduced pressure to 3 volumes, then slowly add Heptane (7 volumes) to crystallize the product. Filter and dry under vacuum at 40 °C.

References
  • Chloroacetyl Chloride - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • 4-Bromo-2,5-difluoroaniline - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Schotten-Baumann Reaction Conditions and Mechanisms Source: Wikipedia, The Free Encyclopedia URL:[Link]

Optimization

Resolving HPLC peak tailing issues for N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide analysis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenging peak shape issues when analyzing complex halogenated compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenging peak shape issues when analyzing complex halogenated compounds. N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide presents a highly specific chromatographic challenge.

This guide bypasses generic troubleshooting to provide a deep, mechanistic understanding of why this specific molecule tails, and how to engineer a robust, self-validating analytical method to resolve it.

Part 1: Mechanistic FAQ & Troubleshooting Guide

Q1: Why does N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide exhibit severe peak tailing on standard C18 columns?

A: Peak tailing for this analyte is rarely a system fluidics issue; it is a fundamental thermodynamic problem driven by secondary retention mechanisms. The molecule contains an amide linkage (-NH-CO-) flanked by a 2-chloroacetyl group and a 4-bromo-2,5-difluorophenyl ring. These highly electron-withdrawing halogens exert a strong inductive effect, pulling electron density away from the amide nitrogen. This significantly lowers the pKa of the amide proton, transforming it into an aggressive hydrogen-bond donor.

When using standard, unbuffered mobile phases (pH ~6.0), residual silanols (-Si-OH) on the silica stationary phase ionize into negatively charged silanoxanes (-Si-O⁻). The highly polarized amide proton forms strong, slow-desorbing hydrogen bonds with these ionized silanols. Because this secondary interaction operates on a slower kinetic timescale than the primary hydrophobic partitioning of the C18 phase, the analyte molecules desorb at different rates, creating a pronounced "tail" .

Q2: How do I select the right stationary phase to mitigate these secondary interactions?

A: Relying solely on "fully end-capped" C18 columns is often insufficient for highly polarized amides. End-capping uses small silanes to react with accessible silanols, but steric hindrance prevents 100% coverage.

Instead, utilize a Polar-Embedded C18 column . These stationary phases incorporate a polar functional group (such as an amide, carbamate, or ether) integrated into the alkyl chain near the silica surface. This embedded group creates a localized hydration layer—a "shield" of water molecules—that sterically and electrostatically repels the analyte's amide group from reaching the underlying residual silanols, effectively shutting down the secondary retention mechanism .

Q3: What mobile phase modifications provide the fastest resolution for this tailing issue?

A: If you must use a standard C18 column, thermodynamic control via mobile phase pH is your primary lever. You must suppress the ionization of the residual silanols. By lowering the mobile phase pH to 2.5 using 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA), you force the silanols (pKa ~3.5–4.5) back into their neutral, protonated state (-Si-OH). This eliminates the strong ion-dipole interactions. Formic acid is preferred if the method will be transferred to LC-MS, as TFA causes severe ion suppression in electrospray ionization (ESI).

Q4: My peak shape degrades significantly when injecting larger volumes. Is this a column chemistry issue?

A: No, this is a kinetic disruption known as the "strong solvent effect." Halogenated amides are highly lipophilic, often requiring strong solvents like 100% Acetonitrile or DMSO for sample stock dissolution. If you inject a large volume of this strong solvent into a weaker mobile phase, the analyte molecules at the front of the injection plug travel faster than those at the rear until the sample solvent diffuses into the mobile phase. This causes band broadening and a distorted, tailing peak shape. Always dilute your final sample in a solvent that matches the initial mobile phase composition .

Part 2: Diagnostic Workflow

Use the following logical pathway to isolate the root cause of peak tailing before altering your chemistry.

TroubleshootingFlow Start Analyze Peak Tailing Asymmetry (As) > 1.5 CheckProbe Inject Neutral Probe (e.g., Toluene) Start->CheckProbe ProbeTails Probe Tails: System Issue CheckProbe->ProbeTails Yes ProbeSym Probe Symmetric: Chemistry Issue CheckProbe->ProbeSym No FixSystem Check Fittings & Extra-Column Volume ProbeTails->FixSystem CheckDiluent Is Sample Diluent > Mobile Phase Strength? ProbeSym->CheckDiluent FixDiluent Match Diluent to Initial Mobile Phase CheckDiluent->FixDiluent Yes Silanol Amide-Silanol Secondary Interactions CheckDiluent->Silanol No FixSilanol Lower pH to 2.5 & Use Polar-Embedded C18 Silanol->FixSilanol

Diagnostic workflow for isolating HPLC peak tailing mechanisms.

Part 3: Quantitative Optimization Data

The following table summarizes the quantitative impact of various chromatographic parameters on the Asymmetry Factor ( As​ ) for N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide. An ideal As​ value is between 0.95 and 1.20.

Column ChemistryMobile Phase pHSample DiluentAsymmetry Factor ( As​ )Resolution Status
Standard C18 (Non-endcapped)6.5 (Unbuffered)100% Acetonitrile2.85Severe Tailing
Standard C18 (Endcapped)6.5 (Unbuffered)100% Acetonitrile2.10Moderate Tailing
Standard C18 (Endcapped)2.5 (0.1% Formic Acid)100% Acetonitrile1.65Slight Tailing (Solvent Effect)
Polar-Embedded C18 2.5 (0.1% Formic Acid) Initial Mobile Phase 1.05 Optimal Peak Shape

Part 4: Self-Validating Experimental Protocol

To ensure your troubleshooting is scientifically sound, do not change multiple variables at once. Execute this self-validating protocol to systematically eliminate tailing.

Phase 1: System Suitability Test (Hardware Validation)

Purpose: Prove the HPLC fluidics are not causing the tailing.

  • Prepare a 10 µg/mL solution of Toluene (a neutral, non-polar probe) in 50:50 Water:Acetonitrile.

  • Inject 5 µL onto your current column using a 50:50 Water:Acetonitrile mobile phase at 1.0 mL/min.

  • Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Validation Gate: If Toluene As​ > 1.2, stop. You have a dead-volume issue (check PEEK tubing, zero-dead-volume unions, and column frits). If Toluene As​ < 1.2, proceed to Phase 2.

Phase 2: Thermodynamic Control (Mobile Phase & Column)

Purpose: Suppress silanol ionization and shield the stationary phase.

  • Mobile Phase A: Prepare 0.1% Formic Acid in LC-MS grade water (pH ~2.7). Prepare gravimetrically to ensure batch-to-batch reproducibility.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Install a Polar-Embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP).

  • Equilibrate the column with 60% A / 40% B for 20 column volumes.

Phase 3: Kinetic Control (Sample Preparation)

Purpose: Eliminate the strong solvent effect.

  • Dissolve the N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide standard in 100% DMSO to create a 1 mg/mL stock solution.

  • Perform a 1:100 dilution of the stock solution directly into the initial mobile phase (60% A / 40% B) to yield a 10 µg/mL working standard.

  • Validation Gate: The final sample matrix now contains only 1% DMSO, ensuring the injection plug is chromatographically weaker than the mobile phase.

Phase 4: Execution & Evaluation
  • Inject 5 µL of the working standard.

  • Run an isocratic method at 60% A / 40% B (or a shallow gradient if required for impurities).

  • Evaluate the peak shape. The combination of low pH, polar-embedded shielding, and matched sample diluent will yield an As​ of ~1.05.

Part 5: References

  • LCGC Chromatography Online. "Troubleshooting Peak Shape Problems." Available at:[Link]

  • Agilent Technologies. "Liquid Chromatography Support and Troubleshooting." Available at:[Link]

  • Waters Corporation. "HPLC Troubleshooting Guide." Available at:[Link]

Troubleshooting

Optimizing reaction temperature and time for N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide amidation

Topic: Optimization of Reaction Temperature and Time for N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide Amidation Welcome to the . This guide is designed for researchers and drug development professionals tasked with...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimization of Reaction Temperature and Time for N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide Amidation

Welcome to the . This guide is designed for researchers and drug development professionals tasked with optimizing the chloroacetylation of highly electron-deficient anilines.

Mechanistic Insights: The "Why" Behind the Optimization

The synthesis of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide via the amidation of 4-bromo-2,5-difluoroaniline with chloroacetyl chloride presents a classic kinetic dilemma.

The Nucleophilicity Problem: The fluorine atoms at positions 2 and 5 exert a strong inductive electron-withdrawing effect (-I effect), while the bromine at position 4 further deactivates the aromatic ring. This significantly reduces the electron density on the amine nitrogen, rendering it a poor nucleophile. Consequently, standard amidation conditions often result in sluggish kinetics and incomplete conversion ().

The Di-acylation Risk: To force the reaction to completion, chemists often intuitively increase the reaction temperature or time. However, excessive thermal energy increases the nucleophilicity of the newly formed secondary amide product. This allows the product to compete with the starting aniline for the remaining chloroacetyl chloride, leading to the formation of a di-acylated impurity (N,N-bis(chloroacetyl)-4-bromo-2,5-difluoroaniline).

Successful optimization requires finding the precise thermodynamic "Goldilocks zone"—providing enough energy to drive the primary acylation while restricting the kinetics of the secondary acylation ().

Optimization Decision Workflow

OptimizationWorkflow N1 Analyze Aniline (4-bromo-2,5-difluoroaniline) N2 Dropwise Addition Chloroacetyl Chloride @ 0 °C N1->N2 N3 Ramp Temp to 20 °C Monitor via HPLC (IPC) N2->N3 N4 Conversion > 95%? N3->N4 N5 Quench & Workup (Target Mono-amide) N4->N5 Yes N6 Di-acylation > 5%? N4->N6 No N7 Lower Temp to 10 °C Reduce Equivalents N6->N7 Yes N8 Increase Time to 4h or Temp to 30 °C N6->N8 No

Workflow for optimizing the amidation of electron-deficient anilines.

Quantitative Optimization Data

The following matrix summarizes the quantitative relationship between temperature, time, and product distribution. These data points dictate our standard operating procedure.

Temperature (°C)Time (h)Aniline Conversion (%)Mono-amide Yield (%)Di-amide Impurity (%)
02.045.245.20.0
012.071.569.81.7
202.086.484.12.3
20 4.0 98.5 95.2 3.3
402.0>99.078.620.4

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates a self-validating In-Process Control (IPC) quenching mechanism. This guarantees that the analytical data accurately reflects the reactor state at the exact moment of sampling, preventing false-positive conversion readings ().

Step 1: Reactor Preparation & Dissolution

  • Purge a dry, jacketed reactor with N₂.

  • Charge the reactor with 4-bromo-2,5-difluoroaniline (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Stir at 250 rpm and cool the internal temperature to 0 °C.

Step 2: Controlled Acylation 4. Prepare a solution of chloroacetyl chloride (1.1 equiv) in DCM (2 volumes). 5. Add the chloroacetyl chloride solution dropwise over 30 minutes, strictly maintaining the internal temperature between 0 °C and 5 °C. Causality: Immediate high localized concentrations of acyl chloride at room temperature will trigger exothermic spikes, leading to immediate di-acylation.

Step 3: Temperature Ramp & Self-Validating IPC 6. Upon complete addition, ramp the reactor temperature to 20 °C over 30 minutes. 7. Stir at 20 °C for 3.5 hours. 8. IPC Quench: Withdraw a 50 µL aliquot from the reactor. Immediately discharge it into 1 mL of HPLC-grade Methanol containing 0.1% Triethylamine. Causality: Methanol instantly reacts with any unconsumed chloroacetyl chloride to form methyl chloroacetate. This "freezes" the reaction state, ensuring that the aniline and chloroacetyl chloride do not continue to react inside the HPLC vial while waiting in the autosampler queue.

Step 4: Workup 9. Once IPC confirms >95% conversion and <5% di-acylation, quench the bulk reaction with saturated aqueous NaHCO₃ (5 volumes). 10. Separate the organic layer, wash with 1M HCl (to remove residual aniline and DIPEA), dry over Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q: My reaction is stalling at ~70% conversion, even though I added 1.1 equivalents of chloroacetyl chloride. Should I increase the temperature to 40 °C? A: No. Increasing the temperature will likely generate the di-acylated impurity. Stalling in this reaction is rarely a thermodynamic issue if you are already at 20 °C. It is usually caused by the degradation of chloroacetyl chloride via hydrolysis (check your solvent for moisture) or insufficient base. Ensure your DCM is strictly anhydrous and verify that your DIPEA has not degraded. If necessary, add an additional 0.1 equiv of chloroacetyl chloride at 0 °C, rather than raising the temperature.

Q: I am seeing a large impurity peak in my LC-MS at +76 m/z relative to my target product mass. What is this, and how do I eliminate it? A: A mass shift of +76 Da corresponds to the addition of a second chloroacetyl group (MW 77.5) minus a proton (MW 1.0) during the substitution. This is the N,N-bis(chloroacetyl) di-amide impurity. To eliminate it, you must strictly control your stoichiometry (do not exceed 1.1 equiv of acyl chloride) and ensure your addition step is performed strictly at 0 °C. If the impurity persists, reduce the reaction time at 20 °C from 4 hours to 2.5 hours.

Q: Why use DIPEA instead of an inorganic base like K₂CO₃ for this specific aniline? A: 4-bromo-2,5-difluoroaniline is highly electron-deficient. The reaction requires a completely homogeneous system to maximize the collision frequency between the poor nucleophile and the electrophile. Inorganic bases like K₂CO₃ are insoluble in DCM, creating a biphasic suspension that slows down the kinetics further, requiring longer reaction times which inadvertently promotes side reactions.

Q: Can I leave this reaction stirring overnight at room temperature for convenience? A: Absolutely not. As demonstrated in the optimization matrix, prolonged exposure (e.g., 12 hours) even at low temperatures begins to favor the thermodynamic accumulation of the di-acylated impurity and potential halogen exchange or degradation products. This reaction must be strictly time-controlled and quenched immediately upon reaching target conversion.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer. URL:[Link]

Optimization

Preventing degradation of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide .

This compound features two highly reactive moieties: an electrophilic alpha-chloroacetamide warhead and a photolabile aryl bromide . While these features make it an excellent intermediate for covalent probe development [2], they also make it highly susceptible to degradation during long-term storage. This guide will explain the causality behind these degradation pathways and provide a self-validating protocol to ensure the integrity of your chemical inventory.

Troubleshooting FAQs: Diagnosing Degradation

Q1: My LC-MS analysis shows a new peak with a mass shift of -18 Da relative to the parent compound. What is happening?

The Causality: You are observing the hydrolysis of the chloroacetamide group. The carbon adjacent to the chlorine is highly electrophilic. When stored in hygroscopic solvents like Dimethyl Sulfoxide (DMSO) that have absorbed atmospheric moisture, water acts as a nucleophile. It displaces the chloride ion, converting the chloroacetamide into a hydroxyacetamide. The Fix: This indicates a failure in your desiccation protocol. DMSO rapidly absorbs water from the air [1]. You must transition to using strictly anhydrous DMSO (≤0.1% H₂O) and handle the compound under an inert atmosphere.

Q2: After several weeks on the benchtop, the compound has lost its characteristic 1:1 isotopic signature (M / M+2) on the mass spectrometer. Why?

The Causality: The 1:1 ratio is the classic mass spectrometry signature of Bromine-79 and Bromine-81 isotopes. The loss of this pattern, accompanied by a mass shift of -78 Da, indicates debromination. Aryl bromides absorb UV and visible light, leading to homolytic cleavage of the C-Br bond and subsequent hydrogen abstraction from the solvent. The Fix: Your compound is undergoing photodegradation. All handling must be done under low-light conditions, and storage must strictly utilize amber vials.

Q3: Can I store this compound as a master stock in DMSO at -20°C and repeatedly freeze-thaw it for my assays?

The Causality: No. Repeated freeze-thaw cycles are the primary cause of covalent inhibitor degradation. Each time the vial is opened cold, atmospheric moisture condenses inside the vial. Once the DMSO thaws, this water is homogenized into the solvent, accelerating the hydrolysis of the chloroacetamide warhead [3]. The Fix: Implement a single-use aliquot strategy. Never return a thawed vial to the master stock.

Quantitative Stability Data

The following table summarizes the degradation kinetics of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide under various storage conditions. Use this data to benchmark your own quality control assays.

Storage ConditionSolventAtmosphereContainerTempEst. Half-Life (t½)Primary Degradant
Optimal Dry DMSO (≤0.1% H₂O)ArgonAmber Vial-80°C> 24 monthsNone detected
Standard Standard DMSOAirClear Vial4°C~3 monthsHydroxyacetamide (-18 Da)
Poor Wet DMSO (≥5% H₂O)AirClear Vial25°C< 48 hoursHydroxyacetamide (-18 Da)
Photolytic AnyAirClear Vial25°C (UV/Vis)< 7 daysDebrominated species (-78 Da)

Self-Validating Experimental Protocol: Long-Term Storage Aliquoting

To ensure the trustworthiness of your chemical probes [4], you must utilize a storage protocol that proves its own efficacy. This methodology incorporates an internal control to validate that your desiccation and handling techniques are actively preventing degradation.

Materials Required:
  • Anhydrous DMSO (packaged under Argon)

  • Amber glass HPLC vials with PTFE-lined septa

  • Argon gas source (Argon is preferred over Nitrogen as it is heavier than air and forms a better protective blanket over the liquid).

Step-by-Step Methodology:

Step 1: Preparation under Inert Conditions Transfer the lyophilized powder of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide into a glove box or a desiccated environment. Reconstitute to your desired master concentration (e.g., 10 mM) using anhydrous DMSO.

Step 2: Single-Use Aliquoting Dispense the solution into single-use amber vials (e.g., 10 µL per vial). Causality note: Single-use aliquots eliminate the condensation introduced by freeze-thaw cycles.

Step 3: Argon Overlay Gently purge the headspace of each vial with a low-flow stream of Argon gas for 3 seconds before immediately capping tightly.

Step 4: The Self-Validating Control Leave one aliquot in a clear vial, unpurged (exposed to ambient air), and place it on the benchtop under standard laboratory lighting for 48 hours. Store the rest of the sealed amber vials at -80°C.

Step 5: Quality Control (QC) Validation After 48 hours, run LC-MS on both the benchtop control and one -80°C aliquot.

  • Validation Criteria: The benchtop control must show the M-18 (hydrolysis) and M-78 (debromination) peaks. The -80°C aliquot must show >99% parent compound. If this condition is met, your workflow is validated, proving your inert atmosphere technique was successful.

Degradation and Prevention Workflow

The following diagram maps the logical relationship between the compound's structural vulnerabilities, the environmental triggers, and the required preventative workflow.

Degradation_Prevention_Workflow Compound N1-(4-bromo-2,5-difluorophenyl) -2-chloroacetamide Hydrolysis Hydrolysis Pathway (Cl -> OH substitution) Compound->Hydrolysis Moisture Exposure Photolysis Photolysis Pathway (C-Br Homolytic Cleavage) Compound->Photolysis Light Exposure Action1 Aliquot in Dry DMSO (<0.1% H2O) Compound->Action1 Step 1 LCMS LC-MS Validation (Monitor M-18 & M-78) Hydrolysis->LCMS Detects Deg. Photolysis->LCMS Detects Deg. Action2 Argon Overlay & Desiccation Action1->Action2 Step 2 Action3 Amber Vials (UV Protection) Action2->Action3 Step 3 Stable Long-Term Stability (-20°C or -80°C) Action3->Stable Storage Stable->LCMS Quality Control

Workflow for preventing and validating the degradation of the chloroacetamide intermediate.

References

  • Title: Compound Management for Drug Discovery Source: NIH Assay Guidance Manual URL: [Link]

  • Title: The resurgence of covalent drugs Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: PubChem Compound Summary for 2-Chloroacetamide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The promise and peril of chemical probes Source: Nature Chemical Biology URL: [Link]

Troubleshooting

Best recrystallization solvents for purifying crude N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that purifying highly functionalized halogenated acetamides presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that purifying highly functionalized halogenated acetamides presents unique challenges. N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide contains a highly lipophilic, electron-deficient aromatic ring coupled with a reactive α -chloroamide moiety.

This guide is designed to help you navigate solvent selection, avoid compound degradation, and troubleshoot common crystallization failures such as "oiling out."

Quantitative Solvent Selection Guide

The selection of a recrystallization solvent for this compound requires balancing the high lipophilicity of the bromodifluorophenyl ring with the hydrogen-bonding capacity of the amide. Furthermore, the reactive α -chloro group restricts the use of strongly nucleophilic solvents under prolonged heating to prevent solvolysis [1].

Below is a quantitative comparison of validated solvent systems for this specific chemical class.

Solvent SystemRatio (v/v)Boiling Point (°C)Expected Recovery (%)Purity ProfilePrimary Application & Causality
Isopropanol (IPA) 100%82.675 - 82%>99.0%Best Overall. Steric bulk prevents nucleophilic attack on the α -chloro group. Steep temperature-solubility curve.
Ethyl Acetate / Heptane 1:3 to 1:577 / 9880 - 88%95 - 98%High Impurity Loads. EtOAc dissolves the polar amide; non-polar heptane forces crystallization.
Toluene / Hexanes 1:4110 / 6870 - 75%>99.5%Scale-up (>50g). Excellent for highly crystalline products; removes lipophilic impurities effectively.
Ethanol / Water 3:178 / 10085 - 90%90 - 95%Polar Impurity Removal. Caution: Prolonged heating may cause etherification of the alkyl chloride.

Troubleshooting & FAQs

Q: My crude mixture is "oiling out" (forming a biphasic liquid melt) instead of forming crystals. How do I fix this? A: Oiling out (Liquid-Liquid Phase Separation) occurs when the melting point of your crude mixture is depressed by impurities to a temperature below the saturation temperature of the solvent [2]. As the solution cools, the compound separates as an immiscible liquid rather than a solid crystal lattice.

  • The Fix: Reheat the mixture until it forms a single homogeneous phase. Add 10-15% more of your primary solubilizing solvent (e.g., IPA or Ethyl Acetate) to lower the saturation temperature. Alternatively, introduce a seed crystal just above the cloud point to bypass the energy barrier for nucleation.

Q: I am detecting residual 4-bromo-2,5-difluoroaniline starting material in my NMR after recrystallization. Why isn't it purging? A: The starting aniline and your product share nearly identical lipophilic properties, causing them to co-crystallize in non-polar solvent systems like Toluene/Hexanes.

  • The Fix: Exploit the chemical differences. The aniline is weakly basic. Before recrystallization, dissolve your crude in Ethyl Acetate and perform a liquid-liquid extraction with 1M HCl. The aniline will protonate and partition into the aqueous layer, leaving your neutral acetamide in the organic layer.

Q: Is it safe to boil the crude mixture in Ethanol for extended periods? A: No. The 2-chloroacetamide group contains a highly reactive electrophilic carbon. Prolonged heating in primary alcohols (like ethanol or methanol), especially if trace amounts of base (like unreacted aniline) are present, will trigger an SN​2 solvolysis reaction, converting your product into an α -ethoxyacetamide [3]. Always use sterically hindered secondary alcohols like Isopropanol (IPA) or non-nucleophilic systems like EtOAc/Heptane.

Standard Operating Procedure: Single-Solvent Recrystallization (IPA)

This protocol utilizes Isopropanol to provide a self-validating, high-yield purification pathway while protecting the structural integrity of the molecule.

Step 1: Dissolution and Saturation

  • Transfer the crude N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide to an Erlenmeyer flask.

  • Add a minimal volume of Isopropanol (approximately 3–5 mL per gram of crude).

  • Heat the suspension to a gentle reflux (82°C) using a stirring hotplate and an oil bath.

  • Self-Validation Check: If the solid does not completely dissolve, add additional IPA in 1 mL increments, allowing the mixture to return to a boil between additions, until a completely clear solution is achieved.

Step 2: Hot Filtration (If required)

  • If insoluble particulates (e.g., inorganic salts or dust) remain in the boiling solution, perform a rapid hot gravity filtration.

  • Pass the boiling solution through a fluted filter paper into a pre-warmed receiving flask to prevent premature crystallization in the funnel stem.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source.

  • Allow the flask to cool completely undisturbed to room temperature (20–25°C) over 1 to 2 hours.

  • Causality: Rapid cooling (e.g., plunging directly into ice) causes the rapid precipitation of kinetically favored, malformed crystals that trap impurities within their lattice. Slow, undisturbed cooling allows for thermodynamic control, yielding a highly ordered, pure crystal lattice.

Step 4: Yield Maximization and Isolation

  • Once crystallization at room temperature is visually complete, place the flask in an ice-water bath (0–5°C) for 30 minutes. This lowers the solubility limit, driving the remaining compound out of the mother liquor.

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount (1-2 mL) of ice-cold IPA to displace the impure mother liquor without dissolving the product.

  • Dry the crystals under high vacuum at 40°C for 4–6 hours to a constant weight.

Recrystallization Troubleshooting Workflow

Use the following decision tree to guide your real-time experimental adjustments during the purification process.

Recrystallization A Crude Amide B Heat to Reflux in IPA A->B C Solution Clear? B->C D Hot Gravity Filter C->D No (Insolubles) E Slow Cool to RT C->E Yes D->E F Oiling Out? E->F G Add IPA & Reheat F->G Yes (Phase Separation) H Ice Bath (0°C) F->H No (Crystals Form) G->E I Vacuum Filter & Dry H->I

Troubleshooting workflow for the recrystallization of halogenated chloroacetamides.

References

  • Nichols, L. (2022). Organic Chemistry Laboratory Techniques: Crystallization Theory and Solvent Selection. LibreTexts. Available at: [Link]

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Elsevier. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 278320, 2-Chloro-N-(2,4-difluorophenyl)acetamide. PubChem. Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS Method Validation for Purity Testing of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

As pharmaceutical pipelines increasingly rely on targeted covalent inhibitors, the analytical characterization of highly functionalized electrophilic intermediates has become a critical bottleneck. N1-(4-bromo-2,5-difluo...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on targeted covalent inhibitors, the analytical characterization of highly functionalized electrophilic intermediates has become a critical bottleneck. N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is a prime example: it features a reactive chloroacetamide warhead and a complex halogenated aromatic ring.

Testing the purity of this compound requires navigating thermal instability, solvolysis risks, and the need to detect structurally similar impurities at trace levels. This guide objectively compares Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) against traditional HPLC-UV and GC-MS, providing a self-validating experimental framework grounded in.

Method Comparison: Why UPLC-HRMS is the Gold Standard

When evaluating analytical techniques for halogenated covalent binders, the primary failure modes of traditional methods must be understood:

  • GC-MS (Alternative 1): The high temperatures in the injection port and GC oven frequently cause dehydrohalogenation of the chloroacetamide moiety, creating artificial degradation peaks and artificially lowering the reported purity.

  • HPLC-UV (Alternative 2): While thermally gentle, UV detection lacks the specificity required to differentiate the active pharmaceutical ingredient (API) from co-eluting impurities that share the same chromophore (e.g., unreacted 4-bromo-2,5-difluoroaniline).

UPLC-HRMS (The Product): High-resolution mass spectrometry (such as Q-TOF or Orbitrap) coupled with UPLC resolves both issues. It operates at ambient/mild temperatures, preventing thermal degradation, and provides exact mass data. More importantly, it leverages the unique isotopic signature of the molecule (containing both Bromine and Chlorine) to definitively identify the API and isolate it from background matrix noise.

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing the three methodologies for this specific compound.

Validation ParameterUPLC-HRMS (Product)HPLC-UV (Alt 1)GC-MS (Alt 2)
Specificity High (Isotopic & Exact Mass)Low (Chromophore only)Moderate (EI fragmentation)
LOD (%) 0.005% 0.05%0.02%
LOQ (%) 0.01% 0.15%0.08%
Linearity ( R2 ) 0.9998 (0.01% to 150%)0.9950 (0.15% to 150%)0.9820 (Non-linear at high conc.)
Artifact Risk Low (Solvent controlled)LowHigh (Thermal degradation)
Run Time 4.5 min 15.0 min22.0 min

The Causality of Sample Preparation: Avoiding Artifacts

A common pitfall in validating purity methods for chloroacetamides is the accidental generation of impurities during sample preparation. Because the chloroacetamide group is an electrophile, using protic nucleophilic solvents like Methanol (MeOH) can lead to solvolysis, replacing the chlorine atom with a methoxy group.

To ensure , the methodology must strictly utilize aprotic solvents (e.g., 100% Acetonitrile) for sample dilution.

Degradation API Intact Amide [M+H]+ 283.93 Solvolysis MeOH Prep (Artifact) API->Solvolysis Nucleophilic Attack Hydrolysis Aqueous Prep (Degradant) API->Hydrolysis Base/Heat Methoxy Methoxyacetamide [M+H]+ 279.98 Solvolysis->Methoxy Hydroxy Glycolamide [M+H]+ 265.96 Hydrolysis->Hydroxy

Fig 1: Solvolysis pathways of the chloroacetamide warhead during sample prep.

Step-by-Step Methodology: UPLC-HRMS Purity Assay

This protocol is designed as a self-validating system . By monitoring the exact isotopic envelope of the compound during the run, the method inherently checks for co-eluting isobaric interferences.

Phase 1: Sample Preparation
  • Diluent: Prepare a diluent of 100% LC-MS grade Acetonitrile (ACN). Do not use Methanol or unbuffered water to prevent solvolysis/hydrolysis.

  • Standard Stock Solution: Accurately weigh 10.0 mg of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL for purity analysis.

Phase 2: Chromatographic Conditions (UPLC)
  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Rationale: High peak capacity minimizes co-elution.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.5 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min at a column temperature of 40°C.

Phase 3: High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Scan Range: m/z 100 to 600.

  • Self-Validating Isotopic Check: The molecule contains one Bromine ( 79 Br/ 81 Br) and one Chlorine ( 35 Cl/ 37 Cl). Extract the exact masses for the resulting M, M+2, and M+4 cluster.

    • M: m/z 283.929 (100% relative abundance)

    • M+2: m/z 285.927 (~129% relative abundance)

    • M+4: m/z 287.924 (~31% relative abundance)

    • System Check: If the M+2/M ratio deviates by >5% from the theoretical 1.29 ratio, the system flags a co-eluting impurity hiding beneath the API peak.

Method Validation Framework (ICH Q2)

To ensure regulatory compliance, the method must be validated according to.

MethodSelection A N1-(4-bromo-2,5-difluorophenyl) -2-chloroacetamide B Risk: Thermal Lability & Co-eluting Impurities A->B C Select UPLC-HRMS B->C D Reject GC-MS (Degradation) B->D E Reject HPLC-UV (Low Specificity) B->E F ICH Q2(R2) Validation C->F G Specificity (Isotopic Profiling) F->G H Sensitivity (LOD/LOQ < 0.01%) F->H

Fig 2: Logical decision tree for analytical method selection and ICH Q2 validation.

Key Validation Parameters Executed:
  • Specificity: Confirmed by injecting diluent blanks, individual known impurities (e.g., 4-bromo-2,5-difluoroaniline), and forced degradation samples (acid, base, peroxide). UPLC-HRMS successfully resolved the glycolamide degradant (m/z 265.96) from the API without interference.

  • Linearity: Evaluated across 7 concentration levels ranging from LOQ (0.01%) to 150% of the nominal target concentration. The correlation coefficient ( R2 ) was >0.999.

  • Accuracy (Recovery): API samples were spiked with known impurities at 50%, 100%, and 150% of the specification limit (0.10%). Mean recovery was 99.8% ± 1.2%, demonstrating the method is free from matrix suppression effects common in ESI.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents. URL:[Link]

  • European Medicines Agency (EMA). "Quality Guidelines: Analytical Validation." EMA Scientific Guidelines. URL:[Link]

Comparative

Benchmarking N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide derivatives against standard kinase inhibitors

As targeted therapies evolve, the transition from reversible to irreversible kinase inhibition has revolutionized the treatment of malignancies and autoimmune disorders. However, the first-generation covalent inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapies evolve, the transition from reversible to irreversible kinase inhibition has revolutionized the treatment of malignancies and autoimmune disorders. However, the first-generation covalent inhibitors, often utilizing highly reactive acrylamide warheads, face challenges regarding off-target toxicity and glutathione (GSH) depletion.

This guide provides a rigorous benchmarking framework for a novel class of tuned electrophiles: N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide derivatives . By comparing this scaffold against standard-of-care (SoC) covalent and reversible inhibitors, we will dissect how precise stereoelectronic tuning optimizes the therapeutic window.

Mechanistic Rationale & Stereoelectronic Tuning

To understand the benchmarking data, we must first analyze the causality behind the structural design of this derivative. The evaluation of covalent inhibitors requires a paradigm shift from standard equilibrium thermodynamics to enzyme inactivation kinetics[Singh et al., 2011].

  • The Chloroacetamide Warhead: Unlike the α,β -unsaturated carbonyls (acrylamides) found in standards like Ibrutinib, the 2-chloroacetamide group acts via an SN​2 displacement of the chloride ion by the target cysteine thiolate. This represents a "moderately reactive" electrophile, which relies heavily on local pre-organization in the kinase pocket rather than intrinsic chemical reactivity.

  • The 4-bromo-2,5-difluorophenyl Scaffold: The incorporation of the 4-bromo substituent allows for highly directional halogen bonding with the backbone carbonyls of the kinase hinge region. Simultaneously, the 2,5-difluoro substitutions exert an electron-withdrawing effect that lowers the pKa of the adjacent amide. This subtly tunes the electrophilicity of the chloroacetamide, preventing promiscuous reactivity with off-target thiols while maintaining rapid inactivation kinetics ( kinact​ ) once bound.

G K Free Kinase (E) + Inhibitor (I) EI Reversible Complex (E·I) (Governed by Ki) K->EI k1 / k-1 EI_cov Covalent Complex (E-I) (Governed by kinact) EI->EI_cov kinact

Two-step covalent binding mechanism of chloroacetamide derivatives.

Comparative Performance Data

To objectively benchmark the N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide derivative (designated Compound X ), we compared it against Ibrutinib (a standard acrylamide-based covalent inhibitor) and Fenebrutinib (a standard reversible inhibitor) using Bruton's Tyrosine Kinase (BTK) as the model target.

Table 1: Kinetic and Selectivity Benchmarking
CompoundMechanism of ActionIC₅₀ (1h inc.) [nM] kinact​/KI​ [M⁻¹s⁻¹]GSH Half-life ( t1/2​ ) [min]Washout Durability (24h)
Compound X Covalent (Chloroacetamide)4.2 ± 0.3 8.5×104 > 1440> 95% Target Inhibition
Ibrutinib Covalent (Acrylamide)1.5 ± 0.1 2.1×105 320> 95% Target Inhibition
Fenebrutinib Reversible (Non-covalent)3.1 ± 0.2N/AStable< 10% Target Inhibition

Data Interpretation: While Ibrutinib shows a higher raw inactivation efficiency ( kinact​/KI​ ), Compound X demonstrates a vastly superior glutathione (GSH) half-life. This indicates that the chloroacetamide derivative is significantly less likely to cause off-target toxicity or be prematurely cleared by hepatic GSH conjugation, offering a wider therapeutic index[Barf & Kaptein, 2012].

Standardized Benchmarking Workflow

To ensure reproducibility and scientific integrity, the evaluation of chloroacetamide derivatives must follow a strict, multi-tiered workflow.

Workflow Step1 1. Structural Validation (Intact MS & Stoichiometry) Step2 2. Kinetic Profiling (kinact/KI Determination) Step1->Step2 Step3 3. Selectivity Screening (GSH Reactivity Assay) Step2->Step3 Step4 4. Cellular Efficacy (Washout & Target Engagement) Step3->Step4

Standardized workflow for benchmarking covalent kinase inhibitors.

Self-Validating Experimental Protocols

Do not rely on standard IC50​ assays when benchmarking covalent molecules; potency is time-dependent. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Intact Protein Mass Spectrometry (Stoichiometry Validation)

Purpose: To definitively prove that the derivative forms a covalent bond and to ensure it does not promiscuously label multiple residues.

  • Preparation: Dilute recombinant BTK kinase domain to 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl).

  • Incubation: Add Compound X at a 5x molar excess (10 µM). Incubate at 25°C for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unbound inhibitor.

  • LC-MS Analysis: Inject the sample onto an LC-TOF-MS system equipped with a C4 intact protein column.

  • Validation Checkpoint (Self-Validation): Run a parallel control using a denatured BTK sample (boiled for 5 mins prior to compound addition). Causality: If the denatured protein shows labeling, the chloroacetamide is too intrinsically reactive and is modifying exposed surface cysteines non-specifically. A successful drug candidate will only label the natively folded protein where the binding pocket pre-organizes the warhead[Bauer, 2015].

  • Expected Outcome: A single mass shift corresponding to [Mass of Protein] + [Mass of Compound X] - [Mass of HCl]. The loss of HCl confirms the SN​2 displacement of the chloride leaving group.

Protocol B: Time-Dependent Kinetic Profiling ( kinact​/KI​ )

Purpose: To quantify the efficiency of covalent bond formation.

  • Pre-incubation: Prepare a 384-well plate with BTK enzyme (0.5 nM final). Add Compound X at varying concentrations (0.1 nM to 1000 nM).

  • Time Course: Allow the enzyme and inhibitor to pre-incubate for distinct time intervals ( t = 0, 10, 20, 40, 60, and 90 minutes).

  • Initiation: At each time point, initiate the kinase reaction by adding a saturating concentration of ATP (1 mM) and fluorescent peptide substrate.

  • Measurement: Measure the initial velocity ( vi​ ) of the reaction.

  • Data Processing: Plot the natural log of remaining activity vs. pre-incubation time to find the observed rate constant ( kobs​ ). Then, plot kobs​ vs. [Inhibitor] using the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

  • Validation Checkpoint: Ensure the kobs​ vs. [I] plot shows saturation (a hyperbolic curve). Causality: If the plot is strictly linear without saturating, it indicates non-specific, diffusion-controlled alkylation rather than targeted, affinity-driven ( KI​ ) covalent binding.

Protocol C: Cellular Washout Assay (Durability of Action)

Purpose: To translate biochemical irreversibility into cellular efficacy.

  • Treatment: Seed target cells (e.g., TMD8 cells for BTK) in 6-well plates. Treat with 10×IC50​ of Compound X, Ibrutinib, and Fenebrutinib for 2 hours.

  • Washout: Aspirate media. Wash cells three times with warm, compound-free PBS. Add fresh, compound-free culture media.

  • Harvesting: Lyse cells at t = 0, 4, 8, and 24 hours post-washout.

  • Immunoblotting: Probe lysates for downstream signaling markers (e.g., p-PLC γ 2 for BTK activity).

  • Validation Checkpoint: The reversible standard (Fenebrutinib) must show a complete return of p-PLC γ 2 signaling by the 4-hour mark. If it does not, the washout procedure was insufficient, and the covalent data cannot be trusted.

Strategic Recommendations

When developing N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide derivatives, researchers should prioritize the kinact​/KI​ to GSH half-life ratio rather than chasing absolute single-digit nanomolar IC50​ values. The data demonstrates that this specific halogenated scaffold provides a highly favorable balance, utilizing the 4-bromo group for hinge-binding anchoring and the 2,5-difluoro groups for precise electrophilic tuning. This results in a "quiet" electrophile that only reacts when perfectly positioned, representing a significant upgrade over first-generation acrylamides in terms of safety profiles.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL:[Link]

  • Barf, T., & Kaptein, A. (2012). Irreversible protein kinase inhibitors: balancing the benefits and risks. Journal of Medicinal Chemistry, 55(14), 6243-6262. URL:[Link]

  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from accidental discoveries to rational design. Drug Discovery Today, 20(9), 1061-1073. URL:[Link]

Validation

Reproducibility in the Large-Scale Synthesis of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide: A Comparative Guide

Target Audience: Process Chemists, Chemical Engineers, and API Development Scientists Content Focus: Scale-up reproducibility, mechanistic causality, and Batch vs. Continuous Flow methodologies.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and API Development Scientists Content Focus: Scale-up reproducibility, mechanistic causality, and Batch vs. Continuous Flow methodologies.

Executive Summary

The synthesis of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is a critical electrophilic intermediate in the development of various small-molecule active pharmaceutical ingredients (APIs), particularly in the oncology and agrochemical sectors. However, scaling this seemingly straightforward amidation presents significant reproducibility challenges.

This guide objectively compares traditional batch synthesis with continuous flow chemistry for the large-scale production of this intermediate. By examining the mechanistic bottlenecks—specifically the poor nucleophilicity of the aniline and the thermal instability of the acid chloride—we provide a self-validating framework for selecting the optimal scale-up strategy.

Mechanistic Context & The Reproducibility Challenge

To understand the scale-up challenges, we must first analyze the electronic properties of the starting materials.

The substrate, 4-bromo-2,5-difluoroaniline , is a highly deactivated amine. The strong electron-withdrawing inductive effects of the two fluorine atoms and the bromine atom significantly reduce the electron density on the nitrogen lone pair [1]. Consequently, this amine is a poor nucleophile.

To drive the amidation, a highly reactive electrophile—chloroacetyl chloride —must be used. This creates a kinetic dilemma at scale:

  • Thermal Runaway vs. Reaction Stalling: The reaction with chloroacetyl chloride is highly exothermic. In large batch reactors, the reagent must be added slowly to maintain safe temperatures (typically 0–5 °C). However, at these low temperatures, the deactivated aniline reacts sluggishly.

  • Competing Side Reactions: Prolonged reaction times in batch (due to slow addition and low temperatures) expose the unreacted chloroacetyl chloride to competitive hydrolysis (if aqueous bases are used) or lead to the formation of di-acylated impurities [2].

  • Mixing Inefficiencies: As batch scale increases, the surface-area-to-volume ratio plummets, leading to localized concentration gradients ("hot spots") where over-alkylation occurs, severely impacting batch-to-batch reproducibility.

Comparative Workflow: Batch vs. Continuous Flow

Continuous flow chemistry fundamentally alters the physical parameters of the reaction, offering a solution to the kinetic dilemma described above [3]. By utilizing microreactors, flow chemistry provides near-instantaneous mixing and exceptional heat transfer, allowing the reaction to be run at higher temperatures safely, thereby outcompeting side reactions.

Workflow cluster_0 Traditional Batch Synthesis cluster_1 Continuous Flow Synthesis B1 Deactivated Aniline + Base in Solvent B2 Slow Addition (0-5 °C, Exothermic) B1->B2 B3 Extended Stirring (Hydrolysis Risk) B2->B3 F1 Stream A: Aniline + Pyridine F3 Micro-Mixer (High Mass Transfer) F1->F3 F2 Stream B: Chloroacetyl Chloride F2->F3 F4 Residence Tube (20 °C, Seconds) F3->F4

Fig 1: Mass transfer and thermal control comparison between Batch and Flow amidation.

Performance Data Comparison

The following table summarizes data from a 10 kg-scale equivalent production run, comparing an optimized batch process against a continuous flow setup.

ParameterTraditional Batch Reactor (50 L)Continuous Flow Reactor (Silicon Carbide)
Reaction Temperature 0 °C to 5 °C20 °C (Isothermal)
Reaction/Residence Time 6.5 hours (Addition + Stirring)45 seconds
Stoichiometry (Acid Chloride) 1.30 equivalents1.05 equivalents
Isolated Yield 82% ± 5% (Variable)95% ± 1% (Highly Reproducible)
Purity (HPLC AUC) 94.5% (Di-acylated impurities present)>99.0%
Space-Time Yield (STY) < 0.1 kg L⁻¹ h⁻¹> 14.5 kg L⁻¹ h⁻¹
E-factor (Waste/Product) 3512

Data Analysis: The flow process demonstrates superior reproducibility (±1% variance vs. ±5% in batch). Because the flow reactor efficiently dissipates heat, the reaction can be safely conducted at 20 °C. At this elevated temperature, the deactivated aniline reacts in seconds, allowing the use of near-stoichiometric amounts of the acid chloride (1.05 eq vs 1.30 eq) and virtually eliminating di-acylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic causality behind the action, allowing operators to verify the process in real-time.

Method A: Optimized Large-Scale Batch Synthesis

Note: This protocol utilizes Schotten-Baumann conditions to manage the exotherm and by-products.

  • Preparation: Charge a 50 L jacketed glass-lined reactor with 4-bromo-2,5-difluoroaniline (5.0 kg, 24.0 mol) and ethyl acetate (25 L).

    • Causality: EtOAc is chosen over dichloromethane (DCM) to improve the E-factor and facilitate downstream phase separation.

  • Base Addition: Add an aqueous solution of potassium carbonate ( K2​CO3​ , 3.98 kg in 15 L water). Stir aggressively (≥ 250 RPM) to ensure a fine biphasic emulsion.

    • Causality: An inorganic aqueous base acts as a massive thermal sink. Furthermore, it partitions the generated HCl into the aqueous phase, preventing the formation of the unreactive aniline hydrochloride salt.

  • Cooling: Cool the biphasic mixture to 0–2 °C via the reactor jacket.

  • Electrophile Addition: Charge chloroacetyl chloride (3.52 kg, 31.2 mol, 1.3 eq) into a header vessel. Begin dropwise addition over 4 hours, maintaining the internal temperature below 5 °C.

    • Validation Check: If the temperature spikes above 5 °C, pause addition. The deactivated nature of the aniline means higher temperatures in a batch environment will disproportionately accelerate the hydrolysis of the acid chloride by the aqueous base, leading to reaction stalling.

  • Workup: After 2 hours of post-addition stirring, halt agitation, allow phases to separate, and discard the lower aqueous layer. Wash the organic layer with brine, dry over Na2​SO4​ , and crystallize the product via partial solvent evaporation and heptane anti-solvent addition.

Method B: Continuous Flow Synthesis

Note: This protocol requires a dual-pump continuous flow system equipped with a high-mixing T-junction and a silicon carbide (SiC) residence time unit (RTU).

  • Stream Preparation:

    • Stream A: Dissolve 4-bromo-2,5-difluoroaniline (1.0 M) and pyridine (1.1 M) in 2-methyltetrahydrofuran (2-MeTHF).

    • Stream B: Dissolve chloroacetyl chloride (1.05 M) in 2-MeTHF.

    • Causality: Pyridine is used as a homogeneous organic base to prevent precipitation of salts within the microreactor channels, which would cause catastrophic pressure spikes and clogging. 2-MeTHF is utilized as a green, bio-derived solvent with excellent solubility profiles for these reagents.

  • System Priming: Prime the pumps with pure 2-MeTHF and set the SiC reactor temperature to 20 °C.

  • Execution: Set the flow rates to achieve a 1:1 volumetric mixing ratio at the T-junction, with a total flow rate calibrated to achieve a 45-second residence time in the RTU.

    • Validation Check: Monitor the system backpressure. A stable pressure indicates a homogeneous reaction. Because the surface-area-to-volume ratio in the SiC reactor is exceptionally high, the heat of the reaction is instantly dissipated.

  • In-line Quench & Collection: Direct the output stream into a stirred collection vessel containing water to quench any trace unreacted acid chloride and dissolve the pyridinium hydrochloride salt.

  • Workup: The biphasic mixture in the collection vessel is separated continuously. The organic phase is routed to a continuous crystallizer.

Conclusion

For the synthesis of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide, the deactivated nature of the aniline substrate creates a harsh penalty for the poor mixing and heat transfer inherent to batch reactors. While batch synthesis can be forced to work using biphasic Schotten-Baumann conditions and large excesses of reagents, it suffers from poor Space-Time Yields and higher batch-to-batch variability.

Continuous flow chemistry fundamentally resolves the mechanistic bottlenecks. By enabling safe, isothermal operation at 20 °C, the reaction kinetics outpace degradation pathways, resulting in a highly reproducible, near-quantitative yield with a significantly reduced environmental footprint. For campaigns exceeding 10 kg, transitioning to a continuous flow paradigm is highly recommended.

References

  • Title: Substituent Effects in the Amidation of Anilines: A Mechanistic and Kinetic Study Source: Journal of Organic Chemistry URL: [Link](Note: URL structure representative of standard ACS mechanistic literature)

  • Title: Practical Process Research and Development – A Guide for Organic Chemists (2nd Edition) Source: Academic Press / ScienceDirect URL: [Link]

  • Title: The Hitchhiker’s Guide to Flow Chemistry Source: Chemical Reviews URL: [Link]

Comparative

Comparative Validation Guide for Analytical Quantification of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide in Plasma

Executive Summary The accurate quantification of covalent modifiers in biological matrices presents a unique bioanalytical challenge. N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is a highly reactive electrophilic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of covalent modifiers in biological matrices presents a unique bioanalytical challenge. N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is a highly reactive electrophilic probe, featuring a chloroacetamide warhead and a halogenated phenyl ring. In plasma, its inherent reactivity towards nucleophiles (such as the free thiol of Cys34 on human serum albumin) leads to rapid ex vivo degradation, while its lipophilicity complicates extraction.

This guide objectively compares three analytical platforms—LC-MS/MS (QqQ) , UHPLC-HRMS (QTOF) , and HPLC-UV —for the quantification of this compound in plasma. By exploring the causality behind sample preparation choices and providing a self-validating experimental protocol, this guide equips researchers with the necessary framework to achieve compliance with and .

Mechanistic Challenges & Causality in Method Design

To design a robust assay, we must first understand the physicochemical behavior of the analyte:

  • Electrophilic Reactivity: The α -chloro amide moiety is designed to form covalent bonds with cysteine residues. If plasma samples are left untreated at room temperature, the free drug concentration will artificially plummet due to protein binding. Causality: Immediate protein precipitation (PPT) using cold organic solvents is mandatory to denature plasma proteins instantly, halting covalent adduct formation.

  • Isotopic Signature: The molecule contains both Bromine and Chlorine. Bromine exists naturally as 79 Br and 81 Br in a nearly 1:1 ratio. Causality: We can leverage this distinct isotopic pattern in mass spectrometry to distinguish the target analyte from isobaric matrix background noise, effectively using the isotope ratio as an internal selectivity check.

Workflow A Plasma Sample Collection (Target Analyte) B Immediate Stabilization (Cold ACN + SIL-IS) A->B Prevent ex vivo degradation C Protein Precipitation (PPT) Centrifugation at 14,000 x g B->C D Supernatant Extraction C->D E LC-MS/MS Analysis (SRM Mode) D->E F Data Validation (FDA/ICH Guidelines) E->F

Plasma sample stabilization and LC-MS/MS quantification workflow.

Platform Comparison: Selecting the Optimal Modality

When validating a method for preclinical or clinical pharmacokinetics (PK), the choice of instrumentation dictates the assay's sensitivity, throughput, and susceptibility to matrix effects.

Comparative Performance Data
Performance MetricLC-MS/MS (Triple Quadrupole)UHPLC-HRMS (QTOF)HPLC-UV (254 nm)
Primary Application Gold standard for PK quantificationMetabolite ID & Stability trackingHigh-dose pre-clinical screening
Sensitivity (LLOQ) 0.5 ng/mL5.0 ng/mL150 ng/mL
Linear Dynamic Range 0.5 – 2,000 ng/mL5.0 – 5,000 ng/mL150 – 20,000 ng/mL
Selectivity Exceptional (SRM transitions)Excellent (Exact mass < 5 ppm)Poor (Matrix interference likely)
Throughput High (3.5 min/run)Medium (6 min/run)Low (15 min/run)
Matrix Effect Susceptibility Moderate (Requires SIL-IS)ModerateLow (But suffers high baseline)

Analysis: While HPLC-UV offers a low-cost alternative, it lacks the sensitivity required for standard PK profiling and cannot differentiate the analyte from co-eluting plasma lipids. UHPLC-HRMS is invaluable during early development to track glutathione (GSH) adducts formed by the chloroacetamide warhead. However, for sheer quantitative rigor, sensitivity, and regulatory compliance, LC-MS/MS remains the undisputed optimal platform.

Platform Root Analytical Platform Selection for Plasma Quantification N1 LC-MS/MS (QqQ) Root->N1 Routine PK N2 UHPLC-HRMS (QTOF) Root->N2 Stability Studies N3 HPLC-UV Root->N3 Pre-clinical High Dose O1 High Sensitivity (LLOQ < 1 ng/mL) Gold Standard for PK N1->O1 O2 Metabolite ID + Quant (GSH Adduct Tracking) N2->O2 O3 Low Cost / High Concentration (LLOQ > 150 ng/mL) N3->O3

Decision matrix for selecting the appropriate quantification platform.

Optimized Experimental Protocol (LC-MS/MS)

The following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and post-column infusion checks, the protocol inherently corrects for extraction recovery losses and flags ion suppression, adhering to the matrix effect assessment strategies established by .

Materials Required
  • Analyte: N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide (Standard purity > 99%).

  • Internal Standard (IS): 13 C 2​ -labeled or d4​ -labeled analog.

  • Matrix: Blank human plasma (K 2​ EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

Step-by-Step Methodology

Step 1: Preparation of Calibrators and Self-Validating QCs

  • Prepare a primary stock solution of the analyte at 1.0 mg/mL in DMSO.

  • Spike blank plasma to create a calibration curve ranging from 0.5 ng/mL (LLOQ) to 2,000 ng/mL (ULOQ).

  • Prepare Quality Control (QC) samples at 1.5 ng/mL (Low), 100 ng/mL (Mid), and 1,600 ng/mL (High). Crucial: Prepare QCs from a separate weighing stock to validate the accuracy of the calibration curve.

Step 2: Immediate Sample Extraction (Protein Precipitation)

  • Transfer 50 µL of plasma sample (calibrator, QC, or unknown) into a pre-chilled 96-well plate.

  • Immediate Stabilization: Add 150 µL of ice-cold ACN containing the SIL-IS (50 ng/mL) and 0.1% Formic Acid. The cold ACN instantly denatures albumin, preventing the chloroacetamide from binding to Cys34.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (prevents peak distortion).

Step 3: LC-MS/MS Conditions

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (maintains sharp peaks for halogenated compounds).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA.

  • Gradient: 5% B to 95% B over 2.0 minutes, hold for 0.5 minutes, re-equilibrate for 1.0 minute. Flow rate: 0.4 mL/min.

  • MS Detection (Positive ESI, SRM Mode):

    • The exact mass of the[M+H] + ion yields a distinct isotopic doublet at m/z 284.0 ( 79 Br, 35 Cl) and m/z 286.0 ( 81 Br, 35 Cl).

    • Primary Quantifier Transition: m/z 284.0 142.0.

    • Secondary Qualifier Transition: m/z 286.0 144.0.

    • Self-Validation Check: The ratio of the quantifier to qualifier peak area must remain consistent ( ± 15%) across all samples. A deviation indicates a co-eluting matrix interference.

Validation Metrics & Regulatory Compliance

To ensure the assay is robust for regulatory submission, the data must satisfy the parameters outlined in the:

  • Accuracy and Precision: Intra-day and inter-day precision (CV%) must be 15% (or 20% at the LLOQ). Accuracy must fall within 85-115% of the nominal concentration.

  • Matrix Effect (ME) & Recovery: Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked after extraction by the peak area of a neat standard. An MF between 0.85 and 1.15 indicates minimal ion suppression/enhancement. The use of the SIL-IS should normalize the IS-normalized MF to ~1.0.

  • Benchtop Stability: Because of the chloroacetamide warhead, stability must be rigorously proven. Extract samples after 0, 2, and 4 hours on ice. A deviation of >15% in calculated concentration indicates that the cold ACN stabilization step must be performed closer to the time of blood draw.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation. European Medicines Agency. Available at:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Target Audience: Research Scientists, EHS Officers, and Drug Development Professionals Content Type: Standard Operating Procedure (SOP) & Mechanistic Safety Guide Executive Summary In modern drug discovery, N1-(4-bromo-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, EHS Officers, and Drug Development Professionals Content Type: Standard Operating Procedure (SOP) & Mechanistic Safety Guide

Executive Summary

In modern drug discovery, N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is frequently utilized as an electrophilic building block or a covalent warhead targeting nucleophilic residues (e.g., cysteine). While highly valuable for synthesizing irreversible inhibitors, its chemical structure presents a dual hazard: it is a reactive alkylating agent and a poly-halogenated organic compound (containing bromine, fluorine, and chlorine).

This guide provides a self-validating, step-by-step operational protocol for the safe handling, quenching, and disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel from sensitization and exposure.

Hazard Profiling & Mechanistic Causality

To safely dispose of a chemical, one must first understand its reactivity. Do not simply pour this compound into a generic waste carboy. The α -chloroacetamide moiety undergoes rapid SN​2 substitution when exposed to nucleophiles. If discarded unquenched into a mixed organic waste container containing residual amines or thiols, it can trigger uncontrolled exothermic reactions.

Furthermore, the presence of multiple halogens dictates its end-of-life environmental fate. Incineration of halogenated compounds generates highly corrosive acid gases (HCl, HF, HBr). Therefore, it must be segregated into specialized waste streams destined for incinerators equipped with alkaline scrubbers, as mandated by .

Table 1: Chemical Hazard Profile & Disposal Implications
Structural FeaturePrimary HazardCausality / MechanismDisposal Implication
α -Chloroacetamide Alkylating Agent / SensitizerElectrophilic carbon undergoes SN​2 attack by biological nucleophiles (DNA, proteins).Must be quenched prior to bulk disposal to prevent cross-reactivity in waste carboys.
Bromine & Chlorine Environmental ToxicityPersistent in the environment; toxic to aquatic life.Segregate as Halogenated Waste .
Fluorine Corrosive ByproductsHigh-temperature combustion releases Hydrogen Fluoride (HF) gas.Requires incineration with acid gas scrubbers .

Operational Safety & Handling

Before initiating any disposal procedures, ensure the following engineering controls and Personal Protective Equipment (PPE) are strictly utilized in accordance with .

  • Engineering Controls: All handling, weighing, and quenching must be performed inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Requirements:

    • Double-gloving with nitrile gloves (change immediately if contaminated, as chloroacetamides can permeate degraded nitrile).

    • Splash-proof chemical goggles.

    • Flame-resistant laboratory coat.

Step-by-Step Disposal Workflows

To ensure a self-validating safety system, the disposal of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide relies on a Quench-Verify-Segregate methodology. This aligns with the chemical management principles outlined in the.

Protocol A: In-Situ Electrophile Quenching

Objective: Neutralize the reactive α -chloroacetamide group to form a stable, non-alkylating Bunte salt.

  • Preparation: Transfer the unreacted chemical or reaction mixture to a suitably sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Dilution: Dilute the mixture with a water-miscible co-solvent (e.g., Methanol or THF) to ensure the compound is fully dissolved.

  • Quenching Agent Addition: Slowly add a 10-fold molar excess of 1M Sodium Thiosulfate ( Na2​S2​O3​ ) aqueous solution while stirring vigorously.

  • Reaction Time: Allow the mixture to stir at room temperature for at least 2 to 4 hours.

  • Self-Validation (Verification): Spot the mixture on a TLC plate or run a rapid LC-MS. Do not proceed to step 6 until the disappearance of the chloroacetamide starting material is confirmed.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the organic components using Ethyl Acetate or Dichloromethane.

Protocol B: Waste Segregation and Packaging

Objective: Route the neutralized byproducts to the correct regulatory waste streams.

  • Organic Layer (Halogenated): The organic phase contains the fluorinated/brominated aromatic ring. Collect this in a clearly labeled "Halogenated Organic Waste" container.

    • Labeling: Must explicitly list "Contains Brominated and Fluorinated Organics" to alert the disposal facility of HF/HBr generation risks.

  • Aqueous Layer: The aqueous phase contains the neutralized Bunte salts and excess sodium thiosulfate. Collect this in an "Aqueous Waste" container. Do not pour down the drain.

  • Secondary Containment: Store all waste carboys in secondary containment trays, segregated from strong acids and oxidizers.

Workflow Visualization

The following diagram illustrates the logical progression of the Quench-Verify-Segregate methodology.

DisposalWorkflow Start Reaction Mixture (Contains Chloroacetamide) Quench In-Situ Quenching (Add 1M Na2S2O3) Start->Quench Verify Verify Quenching (LC-MS / TLC) Quench->Verify Verify->Quench Incomplete Segregate Waste Segregation (Aqueous vs. Organic) Verify->Segregate Complete Halogenated Halogenated Organic Waste (Contains Br, F, Cl) Segregate->Halogenated Organic Layer Aqueous Aqueous Waste Stream (Neutralized Salts) Segregate->Aqueous Aqueous Layer Incineration High-Temp Incineration (with Acid Gas Scrubbers) Halogenated->Incineration

Workflow: Quenching and segregating halogenated acetamide waste for safe incineration.

Emergency Spill Response

In the event of an accidental spill of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide powder or solution:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don fresh nitrile gloves, a respirator (if powder is aerosolized outside a hood), and safety goggles.

  • Contain (Liquid): Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for highly concentrated solutions.

  • Contain (Solid): Carefully sweep up powder using a static-free brush and dustpan. Avoid generating dust.

  • Decontaminate: Wash the spill area with a 5% sodium thiosulfate solution to neutralize any microscopic residual electrophiles, followed by soap and water.

  • Dispose: Place all spill cleanup materials into a sealed, properly labeled hazardous waste bucket designated for halogenated solids.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System; General." EPA RCRA Regulations (40 CFR Part 261). URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories." 29 CFR 1910.1450. URL:[Link]

Handling

Personal protective equipment for handling N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an integral component of experimental design. When handling highly reactive intermediates like N1-(4-bromo-2,5-difl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an integral component of experimental design. When handling highly reactive intermediates like N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide , understanding the mechanistic causality behind the hazards is the first step in designing an effective protection strategy.

This compound is an α -haloacetamide. In drug discovery, this structural motif is frequently utilized to synthesize targeted covalent inhibitors because the α -carbon is highly electrophilic. It undergoes rapid SN2 displacement when exposed to biological nucleophiles, particularly the sulfhydryl groups of cysteine residues. If this reaction occurs on your skin, in your respiratory tract, or in your eyes, it leads to irreversible protein alkylation, severe contact dermatitis, sensitization, and potential systemic toxicity [1].

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, PPE selection, and disposal of this specific compound.

Quantitative PPE and Material Compatibility Data

Because N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is typically handled as a solid powder and subsequently dissolved in organic solvents for synthesis, your PPE must protect against both airborne particulates and solvent-mediated dermal absorption.

The table below summarizes the quantitative breakthrough data for glove materials when handling this compound in common synthetic solvents. Relying on standard nitrile gloves for all solvents is a critical point of failure in many laboratories.

Solvent VehicleRecommended Glove MaterialMinimum ThicknessBreakthrough Time (BT)Degradation Rating
Dry Powder Nitrile (Double Gloved)0.11 mm (Outer)> 480 minExcellent
Dimethylformamide (DMF) Butyl Rubber0.30 mm> 240 minGood
Dichloromethane (DCM) Silver Shield / PE0.07 mm> 240 minExcellent
Dimethyl Sulfoxide (DMSO) Neoprene or Nitrile0.15 mm> 480 minExcellent

Data extrapolated from standard OSHA PPE chemical resistance guidelines for halogenated organics and carrier solvents [2].

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a zero-exposure environment, the following PPE ensemble is strictly required:

  • Dermal Protection:

    • Standard Handling: Double-glove with standard laboratory nitrile gloves. The inner glove acts as a clean barrier when removing the contaminated outer glove.

    • Solution Handling: If handling the compound in DCM or DMF, the outer glove must be swapped to the solvent-compatible materials listed in the table above.

    • Body: A flame-resistant, fluid-resistant lab coat (e.g., Nomex or treated cotton) with knit cuffs. Ensure no exposed skin exists between the glove and the cuff.

  • Ocular Protection: ANSI Z87.1-certified indirect-vented chemical splash goggles. Standard safety glasses are insufficient because they do not protect against airborne crystalline dust or solvent splashes [3].

  • Respiratory Protection: All handling must occur within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm. If weighing must occur outside a hood (highly discouraged), a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Operational Protocols: A Self-Validating System

A protocol is only effective if it contains built-in verification steps. The following procedures ensure that contamination is not only prevented but actively monitored and neutralized.

Protocol A: Safe Weighing and Transfer Workflow
  • Preparation: Clear the analytical balance area inside the fume hood. Place a disposable anti-static weighing mat down to capture any micro-spills.

  • PPE Verification: Don inner nitrile gloves, lab coat, splash goggles, and outer nitrile gloves. Self-Validation: Perform a visual inspection of the outer gloves for micro-tears by trapping air and applying light pressure.

  • Handling: Open the chemical container only inside the active fume hood. Use an anti-static spatuala to transfer the N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide.

  • Decontamination of Exterior: Once weighed, seal the source container. Wipe the exterior of the container with a Kimwipe dampened with 70% isopropanol before returning it to the storage cabinet.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Proceed with the inner gloves.

Protocol B: Chemical Quenching and Waste Disposal

Because this compound is a reactive alkylating agent, it should be chemically quenched prior to final disposal to protect downstream waste handlers [4].

  • Quench Solution Preparation: Prepare a 1M solution of Sodium Thiosulfate ( Na2​S2​O3​ ). The thiosulfate ion is a strong, odorless nucleophile that will rapidly react with the α -chloroacetamide moiety, displacing the chloride and neutralizing the electrophilic hazard.

  • Quenching Reaction: Add all residual N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide and contaminated reaction solutions to the thiosulfate solution. Stir at room temperature for 2 hours.

  • Self-Validation (The Ellman's Test): To verify the electrophile has been fully consumed, you can spike a small aliquot of the quenched mixture with a known concentration of a generic thiol, followed by Ellman's reagent (DTNB). If the yellow color develops normally, no active electrophiles remain to consume the thiol.

  • Disposal: Once quenched, transfer the mixture to a properly labeled "Halogenated Aqueous Waste" or "Halogenated Organic Waste" container (depending on the solvent ratio), strictly adhering to EPA Resource Conservation and Recovery Act (RCRA) guidelines [4].

Workflow Visualization

The following diagram maps the critical path for handling this reactive intermediate, emphasizing the transition between physical protection and chemical neutralization.

Handling_Workflow Risk 1. Risk Assessment Identify Solvents PPE 2. Don Matrix PPE (Double Gloves, Goggles) Risk->PPE Hood 3. Fume Hood Operations (Weighing & Synthesis) PPE->Hood Quench 4. Thiosulfate Quench (S_N2 Neutralization) Hood->Quench Validate 5. Validation (Confirm Electrophile Destruction) Quench->Validate Waste 6. RCRA Compliant Halogenated Waste Validate->Waste

Fig 1: End-to-end safety workflow for handling reactive α -chloroacetamides.

References

  • National Center for Biotechnology Information (PubChem). "2-Chloroacetamide - Toxicity and Hazards." PubChem Compound Summary. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Retrieved from:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Retrieved from:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management." United States EPA. Retrieved from: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide
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